1-Thia-4-azaspiro[4.4]nonane hydrochloride
Description
Properties
IUPAC Name |
1-thia-4-azaspiro[4.4]nonane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NS.ClH/c1-2-4-7(3-1)8-5-6-9-7;/h8H,1-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWIRLOGHFYJXGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)NCCS2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1221792-36-4 | |
| Record name | 1-Thia-4-azaspiro[4.4]nonane, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1221792-36-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-Thia-4-azaspiro[4.4]nonane HCl: Molecular Weight and Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 1-Thia-4-azaspiro[4.4]nonane hydrochloride, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its core physicochemical properties, synthesis, and characterization, offering field-proven insights and detailed experimental protocols to support researchers in their drug discovery and development endeavors.
Introduction: The Spirocyclic Advantage in Drug Design
Spirocyclic systems, characterized by two rings sharing a single common atom, have emerged as privileged scaffolds in modern drug discovery.[1] Their inherent three-dimensionality and conformational rigidity offer a unique advantage in designing highly selective and potent therapeutic agents. The 1-thia-4-azaspiro[4.4]nonane core, a member of the spiro-thiazolidinone family, combines the structural benefits of a spirocycle with the well-documented biological activities of the thiazolidinone moiety.[1][2] This guide will focus on the hydrochloride salt of this scaffold, a common form for improving the solubility and handling of amine-containing compounds.
Core Molecular and Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its development as a therapeutic agent. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its efficacy and safety.
Molecular Identity and Structure
-
Chemical Name: 1-Thia-4-azaspiro[4.4]nonane hydrochloride
-
CAS Number: 1221792-36-4
-
Molecular Formula: C₇H₁₄ClNS
-
Molecular Weight: 179.71 g/mol
The structure of 1-Thia-4-azaspiro[4.4]nonane features a cyclopentane ring fused to a thiazolidine ring at a spiro carbon atom. The hydrochloride salt is formed by the protonation of the secondary amine in the thiazolidine ring.
Key Physicochemical Parameters
A summary of the key physicochemical properties of 1-Thia-4-azaspiro[4.4]nonane HCl is presented in the table below. The subsequent sections will detail the experimental methodologies for their determination.
| Property | Value | Significance in Drug Development |
| Molecular Weight | 179.71 g/mol | Influences diffusion rates and membrane permeability. |
| Solubility | pH-dependent | Critical for formulation, bioavailability, and administration routes. Hydrochloride salts generally exhibit enhanced aqueous solubility.[3] |
| pKa | (Predicted) | Determines the ionization state at physiological pH, impacting receptor binding, membrane transport, and solubility. |
| LogP | (Predicted) | A measure of lipophilicity, which affects absorption, distribution, and the ability to cross biological membranes. |
Synthesis and Characterization
The synthesis of the 1-thia-4-azaspiro[4.4]nonane scaffold can be efficiently achieved through a one-pot, three-component reaction. This approach is highly valued in medicinal chemistry for its atom economy and operational simplicity.[4]
Synthetic Protocol: One-Pot Three-Component Reaction
This protocol is adapted from established methods for the synthesis of spiro-thiazolidinones.
Reaction Scheme:
A representative one-pot synthesis workflow.
Materials:
-
Cyclopentanone
-
Amine source (e.g., ammonium acetate or a primary amine)
-
Thioglycolic acid
-
Toluene (or another suitable solvent)
-
Dean-Stark apparatus (optional, for azeotropic water removal)
-
Hydrochloric acid (ethanolic or ethereal solution)
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if used), combine equimolar amounts of cyclopentanone, the amine source, and thioglycolic acid in toluene.
-
Reaction: Heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction typically proceeds to completion within several hours. The azeotropic removal of water drives the equilibrium towards product formation.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution to remove unreacted thioglycolic acid, followed by a brine wash.
-
Purification of the Free Base: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
-
Formation of the Hydrochloride Salt: Dissolve the purified free base in a suitable solvent like diethyl ether or ethanol. Add a solution of hydrochloric acid (in the same solvent) dropwise with stirring. The hydrochloride salt will precipitate out of the solution.
-
Isolation: Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield 1-Thia-4-azaspiro[4.4]nonane HCl.
Expert Insight: The choice of amine source allows for the introduction of various substituents at the 4-position of the azaspiro ring, enabling the generation of a library of analogs for structure-activity relationship (SAR) studies.
Spectroscopic Characterization
The structural elucidation of 1-Thia-4-azaspiro[4.4]nonane HCl is confirmed through a combination of spectroscopic techniques.
Expected Spectroscopic Data:
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the protons of the cyclopentane and thiazolidine rings. The formation of the hydrochloride salt is confirmed by a broad signal for the N-H proton.[5] |
| ¹³C NMR | A characteristic signal for the spiro-carbon, along with signals for the carbons of the two rings.[6] |
| FT-IR | Characteristic absorption bands for N-H stretching (as an ammonium salt), C-H stretching, and C-S stretching. |
| Mass Spec | A molecular ion peak corresponding to the free base (C₇H₁₃NS) and fragmentation patterns consistent with the spirocyclic structure. |
Workflow for Spectroscopic Analysis:
Spectroscopic workflow for structural elucidation.
Detailed Physicochemical Property Determination
Accurate determination of physicochemical properties is paramount for predicting the in vivo behavior of a drug candidate.
Solubility Determination
The aqueous solubility of the hydrochloride salt is expected to be significantly higher than that of the free base and is pH-dependent.
Protocol: Shake-Flask Method
-
Preparation of Solutions: Prepare a series of buffers at different pH values (e.g., pH 1, 2, 4, 7, 9).
-
Equilibration: Add an excess amount of 1-Thia-4-azaspiro[4.4]nonane HCl to each buffer solution in separate vials.
-
Shaking: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Preparation: Centrifuge or filter the suspensions to remove the undissolved solid.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
pKa Determination
The pKa value indicates the pH at which the compound exists in a 50:50 ratio of its protonated and deprotonated forms. For 1-Thia-4-azaspiro[4.4]nonane, the pKa will correspond to the acidity of the protonated secondary amine.
Protocol: Potentiometric Titration
-
Sample Preparation: Dissolve a known amount of 1-Thia-4-azaspiro[4.4]nonane HCl in water or a co-solvent system if solubility is limited.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH using a calibrated pH meter.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.
Lipophilicity (LogP) Determination
LogP, the logarithm of the partition coefficient between n-octanol and water, is a critical measure of a compound's lipophilicity.
Protocol: Shake-Flask Method
-
Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol.
-
Partitioning: Dissolve a known amount of 1-Thia-4-azaspiro[4.4]nonane HCl in the aqueous phase and then add an equal volume of the n-octanol phase.
-
Equilibration: Vigorously shake the mixture for a set period and then allow the two phases to separate completely.
-
Quantification: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical method (e.g., HPLC-UV).
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the logarithm of P.
Applications in Medicinal Chemistry
The 1-thia-4-azaspiro[4.4]nonane scaffold is a promising starting point for the development of novel therapeutics due to the biological significance of related structures.
-
Anticancer Activity: Thiazolidinone derivatives have demonstrated a wide range of anticancer activities, and spiro-thiazolidinones are being investigated as potential anticancer agents.
-
Neurological Disorders: The azaspiro[4.4]nonane core is found in compounds that act as agonists for nicotinic acetylcholine receptors (nAChRs), which are targets for the treatment of cognitive disorders and neurodegenerative diseases.[6][7]
Logical Flow of Drug Discovery Application:
Drug discovery workflow utilizing the spiro scaffold.
Conclusion
1-Thia-4-azaspiro[4.4]nonane HCl is a valuable building block for medicinal chemistry, offering a unique three-dimensional structure with significant potential for the development of novel therapeutics. This guide has provided a comprehensive overview of its molecular weight and key physicochemical properties, along with detailed protocols for its synthesis and characterization. By understanding and applying these principles, researchers can effectively utilize this promising scaffold in their drug discovery programs.
References
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Hui, Y., et al. (2020). Facile synthesis of spiro thiazolidinone via cyclic ketones, amines and thioglycolic acid by MCM-41-Schiff base-CuSO4·5H2O. Research on Chemical Intermediates, 47, 657-675. [Link]
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Guerrero-Caicedo, A., et al. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. ACS Omega, 4(26), 21875-21886. [Link]
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ResearchGate. (n.d.). Synthesis of thiazolidinone and the ligands. Retrieved February 20, 2026, from [Link]
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Abdel-Maksoud, M. S., et al. (2023). One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. Molecules, 28(6), 2793. [Link]
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ResearchGate. (n.d.). Facile synthesis of spiro thiazolidinone via cyclic ketones, amines and thioglycolic acid by MCM-41-Schiff base-CuSO4·5H2O. Retrieved February 20, 2026, from [Link]
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Komkov, A. V., et al. (2024). A METHOD FOR THE SYNTHESIS OF SPIRO-1,3,4-THIADIAZOLINES. Chemistry of Heterocyclic Compounds, 60(3/4). [Link]
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Kumari, P., et al. (2023). Contemporary progress in the green synthesis of spiro-thiazolidines and their medicinal significance: a review. RSC Advances, 13(6), 3986-4011. [Link]
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PubChem. (n.d.). Spiro(indoline-3,2'-thiazolidin)-2-one, monohydrochloride. Retrieved February 20, 2026, from [Link]
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ResearchGate. (n.d.). Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. Retrieved February 20, 2026, from [Link]
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El-Sayed, W. A., et al. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Molecules, 22(1), 157. [Link]
- Google Patents. (n.d.). TW200835483A - Azaspiro derivatives.
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Google Patents. (n.d.). CN1194971C - Improved production process of 2-butyl-1,3-diaze spiro nonane-1-ene-4-ketone. Retrieved February 20, 2026, from
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World Journal of Pharmaceutical Research. (2021). A REVIEW ON: PHARMACEUTICAL SALTS. [Link]
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El-Sayed, W. A., et al. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. PMC. [Link]
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Srivastava, K., et al. (n.d.). A facile synthesis, characterization and biological evaluation of novel spiro-thiazolidinone and quinazolinone-thiazolidine derivatives. Indian Journal of Chemistry. [Link]
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AGRIS. (n.d.). Nitroso-ene cyclization enabled access to 1-azaspiro[4.4]nonane and its application in a modular synthesis toward (±)-cephalotaxine. Retrieved February 20, 2026, from [Link]
- Google Patents. (n.d.). WO2018078005A1 - Amido-substituted azaspiro derivatives as tankyrase inhibitors.
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ResearchGate. (n.d.). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Retrieved February 20, 2026, from [Link]
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Al-Ghorbani, M., et al. (2024). Catalyzed syntheses of novel series of spiro thiazolidinone derivatives with nano Fe2O3: spectroscopic, X-ray, Hirshfeld surface, DFT, biological and docking evaluations. Scientific Reports, 14(1), 18887. [Link]
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Request PDF. (n.d.). Thiazolidinone Spirocycles: Synthetic Routes and Biological Implications. Retrieved February 20, 2026, from [Link]
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Pure. (1975). 1H and 13C NMR spectral data for spiro[2.4]heptadiene-4,6 and spiro[4.4]nonadiene-1,3. [Link]
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Structural characterization of 1-Thia-4-azaspiro[4.4]nonane hydrochloride spiro scaffold
An In-Depth Technical Guide to the Structural Characterization of 1-Thia-4-azaspiro[4.4]nonane Hydrochloride
Foreword: The Imperative of Rigorous Characterization
In the landscape of modern drug discovery, the unequivocal structural confirmation of a novel chemical entity is the bedrock upon which all subsequent development is built. For researchers and drug development professionals, a molecule's identity, purity, and three-dimensional architecture are not mere data points; they are the critical determinants of its biological activity, safety profile, and ultimately, its therapeutic potential. This guide is presented from the perspective of a Senior Application Scientist, designed to move beyond rote procedural descriptions. Herein, we delve into the causality behind our analytical choices, establishing a self-validating, orthogonal framework for the comprehensive characterization of the promising spirocyclic scaffold, 1-Thia-4-azaspiro[4.4]nonane hydrochloride.
The Candidate: Unveiling the 1-Thia-4-azaspiro[4.4]nonane Scaffold
Spirocyclic systems, characterized by two rings sharing a single tetrahedral atom, are privileged structures in medicinal chemistry.[1] Their inherent three-dimensionality provides a rigid and well-defined orientation of functional groups, enabling more precise and efficient interactions with biological targets compared to their planar aromatic counterparts.[2] The 1-Thia-4-azaspiro[4.4]nonane core integrates a sulfur-containing thiazolidine ring and a nitrogen-containing pyrrolidine ring, creating a heterocyclic system with unique physicochemical properties and potential for diverse biological activities.[1][3] Derivatives of this class have been explored for their therapeutic promise, making the foundational characterization of the parent hydrochloride salt a critical endeavor.[4][5]
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=plaintext, fontsize=12, fontname="Arial"];
} Caption: 2D structure of 1-Thia-4-azaspiro[4.4]nonane Hydrochloride.
Table 1: Core Physicochemical Properties
| Property | Value | Source(s) |
| IUPAC Name | 1-thia-4-azaspiro[4.4]nonane hydrochloride | [6] |
| CAS Number | 1221792-36-4 | [6][7] |
| Molecular Formula | C₇H₁₄ClNS | [6] |
| Molecular Weight | 179.71 g/mol | [6] |
| Canonical SMILES | C1CCC2(C1)NCCS2.Cl | [6] |
| Purity (Typical) | ≥98% | [6] |
Foundational Step: Synthesis and Analytical Sample Preparation
The origin of a sample dictates its potential impurity profile. A robust characterization strategy must therefore be informed by its synthesis. While numerous routes to spirocycles exist, a common and efficient method for constructing the related 1-thia-4-azaspiro[4.5]decane scaffold is a one-pot, three-component reaction of a cyclic ketone, an amine, and thioglycolic acid.[5][8] Adapting this logic, a plausible synthesis for our target molecule provides context for potential impurities, such as unreacted starting materials or incompletely cyclized byproducts.
The integrity of all subsequent analytical data is contingent upon the quality of the sample. The following protocol ensures the removal of residual reagents, solvents, and side-products, providing a homogenous sample suitable for all characterization techniques.
Experimental Protocol: Sample Purification
-
Recrystallization: Dissolve the crude 1-Thia-4-azaspiro[4.4]nonane hydrochloride product in a minimal amount of hot isopropanol.
-
Cooling & Precipitation: Allow the solution to cool slowly to room temperature, followed by further cooling to 0-4°C in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, washing with a small amount of cold diethyl ether to remove any remaining soluble impurities.
-
Drying: Dry the crystals under high vacuum at 40-50°C for at least 12 hours or until a constant weight is achieved. This step is critical to remove residual solvents which would otherwise appear in NMR spectra.
dot graph G { bgcolor="#FFFFFF"; node [style=filled, shape=box, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} Caption: Workflow for purification of the analytical sample.
Orthogonal Spectroscopic & Analytical Characterization
No single technique can definitively establish a structure. We employ an orthogonal array of methods, where each result cross-validates the others, creating a self-consistent and trustworthy dataset.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
The "Why": NMR is arguably the most powerful tool for elucidating the precise chemical environment and connectivity of atoms in a molecule. ¹H NMR confirms the presence and integration of all non-exchangeable protons, while ¹³C NMR identifies all unique carbon atoms, including the diagnostic spiro-carbon. The hydrochloride salt form is also readily confirmed.[9]
-
Experimental Protocol:
-
Prepare a sample by dissolving ~10 mg of the purified compound in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Use tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Acquire ¹H and ¹³C spectra on a 400 MHz or higher field spectrometer.[9]
-
For unambiguous assignments, 2D NMR experiments such as COSY (proton-proton correlation) and HSQC (proton-carbon correlation) should be performed.[10]
-
-
Data Interpretation & Expected Results:
-
¹H NMR: The spectrum should show distinct signals for the methylene protons of the two rings. Protons on carbons adjacent to the heteroatoms (S and N) are expected to be shifted downfield. A key diagnostic signal will be a broad, exchangeable singlet corresponding to the two protons on the positively charged nitrogen (NH₂⁺), often observed at a lower field.[9] The integration of all signals must correspond to the 14 protons in the molecular formula.
-
¹³C NMR: The spectrum is expected to show 6 distinct signals, accounting for the molecule's symmetry. The most characteristic signal is the quaternary spiro-carbon (C5), which typically appears in a unique chemical shift range.[3] The carbons adjacent to the heteroatoms (C2, C6, C9 adjacent to S or N) will also show characteristic shifts.
-
-
Trustworthiness: The number of unique carbon and proton environments observed must match the proposed structure. The proton integrations must be consistent with the molecular formula derived from mass spectrometry and elemental analysis.
Mass Spectrometry (MS)
-
The "Why": Mass spectrometry provides the most accurate determination of a molecule's mass. High-Resolution Mass Spectrometry (HRMS) is particularly crucial as it measures the mass-to-charge ratio (m/z) to several decimal places, allowing for the unambiguous determination of the elemental formula.
-
Experimental Protocol:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).
-
Infuse the solution directly into an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.
-
Acquire the spectrum in positive ion mode to observe the cationic species [C₇H₁₃NS + H]⁺ or the free base cation [C₇H₁₄NS]⁺.
-
-
Data Interpretation & Expected Results:
-
The primary observation will be the molecular ion peak for the organic cation (M⁺). For 1-Thia-4-azaspiro[4.4]nonane, the free base has a monoisotopic mass of 143.0820. The observed m/z in HRMS should match this value to within 5 ppm.
-
The isotopic pattern should also be analyzed to confirm the presence of one sulfur atom (a characteristic M+2 peak of ~4.4% relative abundance).
-
-
Trustworthiness: The exact mass measurement from HRMS provides a high-confidence elemental formula that must be consistent with all other spectroscopic data.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
The "Why": FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by their characteristic vibrational frequencies.[11][12] For this structure, it serves to confirm the presence of N-H, C-H, C-N, and C-S bonds.
-
Experimental Protocol:
-
The analysis can be performed on the solid powder using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.[11]
-
Alternatively, a KBr pellet can be prepared by mixing a small amount of sample with dry potassium bromide and pressing it into a transparent disk.
-
Record the spectrum over the range of 4000-400 cm⁻¹.[9]
-
-
Data Interpretation & Expected Results:
-
N-H stretch: A broad and strong absorption band is expected in the region of 3200-2800 cm⁻¹ for the R₂NH₂⁺ group.
-
C-H stretch: Sharp peaks just below 3000 cm⁻¹ corresponding to the aliphatic C-H bonds.
-
C-N stretch: Absorption in the 1250-1020 cm⁻¹ region.
-
C-S stretch: Weaker absorptions in the 800-600 cm⁻¹ fingerprint region.
-
-
Trustworthiness: The presence of the key functional groups identified by FTIR must align with the structure determined by NMR and MS. The broad N-H stretch is particularly strong evidence for the hydrochloride salt form.
Elemental Analysis
-
The "Why": This quantitative technique provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur in the sample. It is a fundamental method for confirming the empirical formula and assessing the purity of the compound.
-
Experimental Protocol:
-
A precisely weighed amount of the dried, pure sample is subjected to high-temperature combustion in an elemental analyzer.
-
The resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified.
-
The presence of chlorine can be confirmed separately by methods such as ion chromatography.
-
-
Data Interpretation & Expected Results:
-
The experimentally determined percentages of C, H, N, and S must match the calculated theoretical values for the molecular formula C₇H₁₄ClNS. Per industry standards, the experimental values should be within ±0.4% of the theoretical values.[9]
-
Table 2: Theoretical Elemental Composition of C₇H₁₄ClNS
| Element | Theoretical Percentage |
| Carbon | 46.78% |
| Hydrogen | 7.85% |
| Chlorine | 19.73% |
| Nitrogen | 7.79% |
| Sulfur | 17.85% |
-
Trustworthiness: This is a direct, quantitative measure of elemental composition. A successful result provides strong, independent validation of the molecular formula determined by HRMS and is a key indicator of high purity, especially the absence of residual solvents or inorganic impurities.
The Definitive Structure: Single-Crystal X-ray Crystallography
-
The "Why": While the combination of spectroscopic methods provides overwhelming evidence for the proposed structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof. It provides a precise 3D map of the electron density in the crystal, revealing the exact atomic positions and thus confirming connectivity, bond lengths, bond angles, and the relative orientation of the two rings.[13][14]
-
Experimental Protocol:
-
Crystal Growth: Grow single crystals of suitable quality, typically by slow evaporation of a solvent (e.g., isopropanol/ether) from a solution of the purified compound.
-
Data Collection: Mount a suitable crystal on a goniometer and place it in a stream of cold nitrogen gas on a diffractometer. Expose the crystal to a monochromatic X-ray beam and collect the diffraction data.
-
Structure Solution and Refinement: Process the diffraction data and solve the structure using direct methods or Patterson synthesis, followed by refinement to yield the final atomic coordinates.
-
-
Data Interpretation & Expected Results:
-
The final refined structure will confirm the spiro[4.4]nonane framework, with the sulfur and nitrogen atoms at the 1 and 4 positions, respectively.
-
It will provide precise bond lengths and angles, which should be consistent with known values for similar heterocyclic systems. For instance, C-S bond lengths in thiazolidines are typically around 1.82 Å, and C-N bonds are around 1.47 Å.
-
The analysis will also reveal the crystal packing and any intermolecular interactions, such as hydrogen bonding between the ammonium group and the chloride anion.
-
-
Trustworthiness: This technique is considered the "gold standard" for structural proof. The resulting 3D structure validates all inferences made from spectroscopic data and provides a level of detail that no other technique can match.
Conclusion: A Self-Validating Framework for Structural Integrity
The structural characterization of 1-Thia-4-azaspiro[4.4]nonane hydrochloride is not a linear process but a synergistic one. Each piece of data, from the proton integration in the NMR to the exact mass from the HRMS and the elemental percentages from combustion analysis, serves as a check on the others. This orthogonal, self-validating approach ensures the highest degree of confidence in the structure, identity, and purity of the compound. For the drug discovery scientist, this rigorous foundation is non-negotiable, enabling confident progression into biological screening and further development.
References
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Rosas-Nexticapa, M. et al. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. ACS Omega. [Online] Available at: [Link] [Accessed: 20-Feb-2026].
- Al-Sanea, M.M. et al. (2024). Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin. EMAN RESEARCH PUBLISHING.
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Maeda, K. et al. (2025). Characterization of Cyclic [n]Spirobifluorenylene Compounds and Electron Delocalization in Their Radical Cation Species. Chemistry – An Asian Journal. [Online] Available at: [Link] [Accessed: 20-Feb-2026].
- BenchChem (2025). Technical Support Center: Purity Analysis of 1-Thia-4-azaspiro[4.5]decane Hydrochloride.
-
Abdel-Maksoud, M.S. et al. (2023). One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. Molecules. [Online] Available at: [Link] [Accessed: 20-Feb-2026].
- BenchChem (2025). A Comparative Analysis of Azaspiro[4.4]nonane and Azaspiro[4.5]decane Derivatives in Drug Discovery.
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Khoroshunova, E.V. et al. (2019). Synthesis of 1-azaspiro[4.4]nonan-1-oxyls via intramolecular 1,3-dipolar cycloaddition. Beilstein Journal of Organic Chemistry. [Online] Available at: [Link] [Accessed: 20-Feb-2026].
-
Abdel-Maksoud, M.S. et al. (2023). One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. MDPI. [Online] Available at: [Link] [Accessed: 20-Feb-2026].
-
Ghorab, M.M. et al. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Molecules. [Online] Available at: [Link] [Accessed: 20-Feb-2026].
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PubChem. 1-Azaspiro(4.4)nonane. [Online] Available at: [Link] [Accessed: 20-Feb-2026].
-
Ghorab, M.M. et al. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. ResearchGate. [Online] Available at: [Link] [Accessed: 20-Feb-2026].
- BenchChem (2025). Application Notes and Protocols for the Synthesis of 1-Azaspiro[4.4]nonane via Intramolecular 1,3-Dipolar Cycloaddition.
- Momose, T. & Yamada, M. (1992). SYNTHESIS OF AN OPTICALLY ACTIVE 1-AZASPIRO-[4.4]NON-8-EN-7-ONE. Heterocycles.
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Yavari, I. et al. (2020). Synthesis of thia- and thioxo-tetraazaspiro[4.4]nonenones from nitrile imines and arylidenethiohydantoins. Molecular Diversity. [Online] Available at: [Link] [Accessed: 20-Feb-2026].
-
Khoroshunova, E.V. et al. (2021). The Reactions of 6-(Hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes with Methanesulfonyl Chloride or PPh3-CBr4. Semantic Scholar. [Online] Available at: [Link] [Accessed: 20-Feb-2026].
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Al-Okbi, S.Y. et al. (2017). Recent applications of quantitative analytical FTIR spectroscopy in pharmaceutical, biomedical, and clinical fields. Applied Spectroscopy Reviews. [Online] Available at: [Link] [Accessed: 20-Feb-2026].
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Specac Ltd. (2025). Using FTIR Spectroscopy to Streamline Pharmaceutical Formulation Processes. AZoM. [Online] Available at: [Link] [Accessed: 20-Feb-2026].
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J&K Scientific. 1,4-DITHIA-7-AZASPIRO(4.4)NONANE-8-CARBOXYLIC ACID HYDROBROMIDE, (S)-. [Online] Available at: [Link] [Accessed: 20-Feb-2026].
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Blundell, T.L. & Patel, S. (2004). High-throughput X-ray crystallography for drug discovery. Current Opinion in Pharmacology. [Online] Available at: [Link] [Accessed: 20-Feb-2026].
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Literature review on 1-Thia-4-azaspiro[4.4]nonane hydrochloride in medicinal chemistry
1-Thia-4-azaspiro[4.4]nonane Scaffolds: Synthetic Strategies and Medicinal Utility
Executive Summary
In the realm of modern medicinal chemistry, spirocyclic scaffolds have emerged as "privileged structures" due to their ability to position functional groups in precise three-dimensional orientations. 1-Thia-4-azaspiro[4.4]nonane hydrochloride (CAS 1221792-36-4) represents a critical subclass of these scaffolds, featuring a thiazolidine ring spiro-fused to a cyclopentane ring.[1][2][3] This structural motif offers reduced conformational entropy compared to non-spiro analogs, leading to enhanced receptor selectivity and metabolic stability. This guide details the synthetic pathways, structural significance, and therapeutic applications of this scaffold, specifically focusing on its derivatives as potent inhibitors in oncology (EGFR/BRAF) and virology.
Chemical Identity & Structural Significance
The core structure of 1-Thia-4-azaspiro[4.4]nonane consists of a saturated 5-membered thiazolidine ring sharing a single carbon atom (C5) with a 5-membered cyclopentane ring. The "hydrochloride" designation indicates the salt form of the secondary amine at position 4, which renders the compound water-soluble and stable for storage.
| Property | Detail |
| IUPAC Name | 1-Thia-4-azaspiro[4.4]nonane hydrochloride |
| CAS Number | 1221792-36-4 |
| Molecular Formula | C₇H₁₄ClNS |
| Molecular Weight | 179.71 g/mol |
| SMILES | C1CCC2(C1)NCCS2.Cl |
| Core Geometry | Spiro-fusion at C5 (thiazolidine) / C1' (cyclopentane) |
| Key Functional Handle | Secondary Amine (N-4) for derivatization |
Structural Advantage: Unlike flat aromatic scaffolds, the spiro[4.4] system possesses inherent three-dimensionality (Fsp³ character) . This vectorality allows drug developers to project substituents into specific hydrophobic pockets of enzymes (e.g., kinases) while minimizing off-target interactions associated with planar promiscuity.
Synthetic Strategies
The synthesis of the 1-Thia-4-azaspiro[4.4]nonane core relies on the condensation of cyclopentanone with sulfur-containing amine precursors. The choice of precursor dictates whether the final product is the saturated amine (the scaffold) or the oxidized lactam (thiazolidinone), which is frequently the bioactive form.
Method A: Synthesis of the Saturated Amine Core
This route yields the parent scaffold (CAS 1221792-36-4).[1]
-
Reagents: Cyclopentanone, 2-Aminoethanethiol (Cysteamine), Toluene/Benzene.
-
Mechanism: Dehydrative cyclization (Asinger-type reaction).
Method B: Synthesis of the Thiazolidinone (Lactam) Derivative
This route yields 1-Thia-4-azaspiro[4.4]nonan-3-one , a key intermediate for anticancer agents.
-
Reagents: Cyclopentanone, Thioglycolic acid (Mercaptoacetic acid), Ammonium carbonate or primary amines.
-
Mechanism: Schiff base formation followed by nucleophilic attack of the thiol group.
Figure 1: Divergent synthetic pathways for the saturated scaffold versus the bioactive lactam derivative.
Medicinal Chemistry Applications
The 1-Thia-4-azaspiro[4.4]nonane skeleton acts as a rigid spacer that orients pharmacophores. Recent literature highlights three primary therapeutic areas.
A. Oncology: Dual EGFR/BRAF Inhibitors
Derivatives functionalized at the N-4 position with quinoline moieties have shown potent dual inhibition of EGFR (Epidermal Growth Factor Receptor) and BRAF(V600E) kinases.[6]
-
Mechanism: The spiro core fits into the ATP-binding pocket, while the quinoline tail interacts with the hinge region.
-
Data: Compounds have demonstrated IC₅₀ values in the nanomolar range (e.g., 84 nM for EGFR) against non-small cell lung cancer lines.
B. Virology: Anti-Coronavirus Agents
Substituted 1-thia-4-azaspiro[4.4]nonan-3-ones have been identified as fusion inhibitors.
-
Target: Viral spike proteins or fusion machinery.
-
SAR Insight: Methylation at the C2 position of the thiazolidine ring (or C7/C8 of the spiro system) significantly enhances antiviral potency compared to unsubstituted analogs.
C. Antimicrobial: Metallo-β-Lactamase Inhibitors
The scaffold mimics the transition state of beta-lactam hydrolysis.
-
Application: Used to restore the efficacy of antibiotics (like carbapenems) against resistant bacteria producing NDM-1 (New Delhi Metallo-beta-lactamase).
Experimental Protocol: Synthesis of 1-Thia-4-azaspiro[4.4]nonan-3-one Derivatives
Note: This protocol describes the synthesis of the "3-one" derivative, which is the most common bioactive form derived from the core concept.
Objective: One-pot synthesis of 4-substituted-1-thia-4-azaspiro[4.4]nonan-3-ones.
Materials:
-
Cyclopentanone (1.0 eq)
-
Primary Amine (e.g., Aniline derivative) (1.0 eq)
-
Thioglycolic Acid (2.0 eq)[7]
-
Solvent: Anhydrous Benzene or Toluene
-
Catalyst: Anhydrous ZnCl₂ (optional) or excess Thioglycolic acid acting as catalyst.
Procedure:
-
Schiff Base Formation: In a round-bottom flask equipped with a Dean-Stark trap, dissolve the Primary Amine (10 mmol) and Cyclopentanone (10 mmol) in anhydrous benzene (30 mL).
-
Reflux 1: Heat the mixture to reflux for 2–3 hours to remove water azeotropically. Monitor by TLC (disappearance of amine).
-
Cyclization: Cool the reaction slightly and add Thioglycolic Acid (20 mmol).
-
Reflux 2: Return to reflux for 12–24 hours. The thiol group adds to the imine (Schiff base), followed by intramolecular dehydration to form the thiazolidinone ring.
-
Work-up: Evaporate the solvent under reduced pressure. Dissolve the residue in CHCl₃ or EtOAc and wash with saturated NaHCO₃ (to remove excess acid) and brine.
-
Purification: Dry the organic layer over MgSO₄, filter, and concentrate. Recrystallize from ethanol or purify via silica gel column chromatography (Hexane:EtOAc gradient).
Validation:
-
¹H NMR: Look for the disappearance of the imine proton and the appearance of the thiazolidine methylene protons (typically a singlet or AB quartet around 3.6–3.9 ppm).
-
IR: Strong Carbonyl stretch (C=O) at ~1680–1720 cm⁻¹.
Structure-Activity Relationship (SAR) Map
The following diagram illustrates how specific modifications to the 1-Thia-4-azaspiro[4.4]nonane core translate to biological activity.
Figure 2: Structure-Activity Relationship (SAR) mapping of the spiro scaffold.
References
-
Fluorochem. (2025). 1-Thia-4-azaspiro[4.4]nonane hydrochloride Product Sheet. Retrieved from
-
Al-Wahaibi, L. H., et al. (2023). "One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors." Molecules, 28(6), 2835. Retrieved from
-
CymitQuimica. (2025).[8] 1-Thia-4-azaspiro[4.4]nonane hydrochloride Technical Data. Retrieved from
-
Imas Iyoha, A. (2018). Synthesis and Biological Characterisation of Potential Inhibitors of Microbial β-Lactamases. Aston University. Retrieved from
-
BenchChem. (2025). A Comparative Analysis of Azaspiro[4.4]nonane and Azaspiro[4.5]decane Derivatives. Retrieved from
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- 8. 1-Azaspiro(4.4)nonane | C8H15N | CID 19770737 - PubChem [pubchem.ncbi.nlm.nih.gov]
IUPAC nomenclature and synonyms for 1-Thia-4-azaspiro[4.4]nonane hydrochloride
This technical guide provides an in-depth analysis of 1-Thia-4-azaspiro[4.4]nonane hydrochloride , a spiro-fused heterocyclic scaffold used in medicinal chemistry.
Editorial Note: A critical nomenclature discrepancy exists in commercial and scientific literature regarding this compound. While often marketed as "1-Thia-4-azaspiro[4.4]nonane," the structural connectivity of the most common isomer (derived from cyclopentanone and cysteamine) corresponds to 1-Thia-3-azaspiro[4.4]nonane (Spiro[cyclopentane-1,2'-thiazolidine]). This guide addresses the commercially available hydrochloride salt (CAS 1221792-36-4) while clarifying the IUPAC distinctions.
Chemical Identity & Nomenclature Analysis
The compound is a spirocyclic building block where a saturated carbocycle (cyclopentane) is fused to a heterocycle (thiazolidine) at a single carbon atom. This "spiro" constraint rigidly orients the nitrogen and sulfur vectors, reducing conformational entropy—a desirable trait for enhancing ligand-target binding affinity in drug discovery.
Identification Data
| Parameter | Detail |
| Commercial Name | 1-Thia-4-azaspiro[4.4]nonane hydrochloride |
| Systematic Name (IUPAC) | 1-Thia-3-azaspiro[4.4]nonane hydrochloride (based on standard synthesis) |
| Alternative Name | Spiro[cyclopentane-1,2'-thiazolidine] hydrochloride |
| CAS Number | 1221792-36-4 (HCl Salt); 176-03-4 (Generic Azaspiro base - verify specific isomer) |
| Molecular Formula | C₇H₁₃NS[1] · HCl |
| Molecular Weight | 179.71 g/mol |
| SMILES | C1CCC2(C1)NCCS2.Cl |
| InChI Key | FWIRLOGHFYJXGT-UHFFFAOYSA-N |
The Nomenclature Discrepancy
The name "1-Thia-4-azaspiro[4.4]nonane" implies a specific numbering where the heteroatoms are at positions 1 and 4 relative to the start of the ring system. However, the standard synthesis (Section 3) yields a 1,3-thiazolidine ring spiro-fused at the carbon between the sulfur and nitrogen.
-
Commercial Label (1-Thia-4-aza): Likely a legacy or non-standard numbering artifact found in vendor catalogs.
-
Structural Reality (1-Thia-3-aza): The connectivity is S–C(spiro)–N. According to IUPAC P-24.2.4, numbering starts at the preferred heteroatom (Sulfur = 1), proceeds through the spiro atom (2) to the Nitrogen (3).
Diagram 1: Nomenclature & Connectivity Logic
[3]
Synthesis Protocol (Self-Validating System)
The synthesis of the core scaffold (Spiro[cyclopentane-1,2'-thiazolidine]) utilizes the Asinger-type condensation or simple cyclocondensation of a ketone with a 1,2-aminothiol. This protocol is robust, scalable, and self-validating via the formation of a solid hydrochloride salt.
Reaction Mechanism
The reaction involves the nucleophilic attack of the amine on the ketone (Schiff base formation), followed by the intramolecular attack of the thiol on the resulting imine carbon (the spiro center).
Experimental Protocol
Reagents:
-
Cyclopentanone (1.0 eq)
-
Cysteamine (2-Aminoethanethiol) (1.0 eq)
-
Solvent: Toluene or Benzene (for azeotropic water removal)
-
Catalyst: p-Toluenesulfonic acid (pTsOH) (cat.) or anhydrous HCl (for salt formation).
Step-by-Step Workflow:
-
Condensation: Dissolve Cyclopentanone (8.4 g, 0.1 mol) and Cysteamine (7.7 g, 0.1 mol) in Toluene (150 mL) in a round-bottom flask equipped with a Dean-Stark trap.
-
Reflux: Add a catalytic amount of pTsOH. Reflux the mixture until the theoretical amount of water (~1.8 mL) is collected in the trap (approx. 3-5 hours).
-
Validation Point: Cessation of water accumulation indicates reaction completion.
-
-
Isolation (Free Base): Cool the reaction mixture. Wash with saturated NaHCO₃ solution to remove acid catalyst. Dry the organic layer over MgSO₄ and evaporate the solvent in vacuo.
-
Result: A pale yellow oil (1-Thia-3-azaspiro[4.4]nonane free base).
-
-
Salt Formation (Target Product): Dissolve the crude oil in minimal dry diethyl ether or ethanol. Cool to 0°C.
-
Precipitation: Slowly bubble anhydrous HCl gas or add 4M HCl in dioxane dropwise with stirring.
-
Filtration: A white precipitate forms. Filter the solid, wash with cold ether, and dry under vacuum.
-
Yield: Typically 70-85%.
-
Purity Check: Melting point determination (check against lit. values, typically >150°C) and ¹H NMR (D₂O).[2]
-
Diagram 2: Synthesis Pathway
Structural Analysis & Drug Discovery Applications[5]
Conformational Properties
The spiro-fusion at C2 (thiazolidine numbering) creates a rigid "kink" in the molecule. Unlike linear alkyl chains, the spiro[4.4] system forces the nitrogen lone pair and the sulfur atom into a specific vector space.
-
Lipophilicity: The cyclopentane ring acts as a lipophilic "anchor," improving membrane permeability.
-
Basicity: The secondary amine in the thiazolidine ring is basic (pKa ~9-10), ensuring it exists as a cation at physiological pH, suitable for interaction with aspartate/glutamate residues in GPCR binding pockets.
Medicinal Chemistry Applications
This scaffold is a "privileged structure" often investigated in:
-
Muscarinic Agonists: Analogous to Cevimeline (which is a quinuclidine spiro-fused to oxathiolane), the 1-thia-4-azaspiro[4.4]nonane core mimics the acetylcholine pharmacophore.
-
Sigma Receptor Ligands: The lipophilic spiro system fits the hydrophobic pocket of Sigma-1 receptors.
-
Antiviral/Anticancer Agents: Derivatives where the nitrogen is substituted with heterocycles (e.g., quinolines) show antiproliferative activity by inhibiting kinases like BRAF or EGFR [1].[3]
Analytical Characterization (Data Summary)
To verify the identity of the synthesized or purchased material, compare against these standard parameters.
| Method | Expected Signal / Observation | Interpretation |
| ¹H NMR (D₂O) | Multiplet δ 1.6-2.0 ppm (8H) | Cyclopentane ring protons |
| Singlet δ ~3.5-4.0 ppm (2H) | Thiazolidine CH₂ (C4 protons) | |
| Broad Singlet (exchangeable) | NH₂⁺ proton (Salt form) | |
| ¹³C NMR | Peak at ~70-80 ppm | Quaternary Spiro Carbon (C2/C5) |
| Mass Spec (ESI) | m/z ~144 [M+H]⁺ | Corresponds to C₇H₁₄NS⁺ (Free base mass) |
| Solubility | Soluble in Water, DMSO, Methanol | Typical for amine hydrochloride salts |
References
-
Abdel-Maksoud, M. S., et al. (2023).[3] One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Antiproliferative Activity. PubMed Central. Link
-
Fluorochem. (n.d.). 1-Thia-4-azaspiro[4.4]nonane hydrochloride Product Page. Fluorochem.co.uk. Link
-
PubChem. (n.d.). 1-Azaspiro[4.4]nonane (Related Scaffold Data). National Library of Medicine. Link
-
Guerrero-Caicedo, A., et al. (2019).[4] Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization. PMC. Link
Sources
- 1. Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Step-by-step synthesis protocol for 1-Thia-4-azaspiro[4.4]nonane hydrochloride
Application Note: Scalable Synthesis of 1-Thia-4-azaspiro[4.4]nonane Hydrochloride
Abstract & Structural Analysis
This application note details the optimized synthesis of 1-Thia-4-azaspiro[4.4]nonane hydrochloride (often chemically defined as spiro[cyclopentane-1,2'-thiazolidine] hydrochloride ). This heterocycle serves as a critical bioisostere in medicinal chemistry, particularly in the development of muscarinic agonists and antiviral agents.
Structural Clarification (Nomenclature): While IUPAC nomenclature can vary based on numbering priority (often designated as 1-thia-3-azaspiro[4.4]nonane in strict heterocyclic numbering where the spiro carbon is C2), commercial and pharmaceutical catalogs frequently list this scaffold as 1-thia-4-azaspiro[4.4]nonane .
-
Core Scaffold: Thiazolidine ring spiro-fused to a cyclopentane ring.
-
Connectivity: The spiro-carbon is located at position 2 of the thiazolidine ring (between the sulfur and nitrogen atoms).
-
Precursors: Cyclopentanone and 2-Aminoethanethiol (Cysteamine).
Safety & Materials
Safety Warning:
-
Cysteamine Hydrochloride: Potent sensitizer; hygroscopic. Handle in a fume hood to avoid inhalation of dust.
-
Thiols: While the salt form (cysteamine HCl) is less odorous, free thiol intermediates have a characteristic stench. Use bleach (sodium hypochlorite) to quench glassware.
-
Hydrochloric Acid: Corrosive.
Reagent Table:
| Reagent | CAS No.[1] | MW ( g/mol ) | Equiv. | Role |
| Cyclopentanone | 120-92-3 | 84.12 | 1.05 | Electrophile (Ketone) |
| Cysteamine HCl | 156-57-0 | 113.61 | 1.00 | Nucleophile (1,2-aminothiol) |
| Ethanol (Absolute) | 64-17-5 | 46.07 | Solvent | Reaction Medium |
| Diethyl Ether | 60-29-7 | 74.12 | Anti-solvent | Precipitation |
| Molecular Sieves (3Å) | N/A | N/A | Additive | Water Scavenger (Optional) |
Experimental Protocol
Reaction Mechanism
The synthesis proceeds via an Asinger-type condensation . The nucleophilic sulfur atom attacks the carbonyl carbon of cyclopentanone to form a hemithioaminal intermediate. Subsequent intramolecular nucleophilic attack by the amine (facilitated by acid catalysis) and dehydration yields the thiazolidine ring.
Caption: Mechanism of spiro-thiazolidine formation via condensation and dehydration.
Step-by-Step Synthesis
Step 1: Preparation of Reactants
-
Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Charge the flask with 11.36 g (100 mmol) of Cysteamine Hydrochloride .
-
Add 100 mL of Absolute Ethanol . Stir at room temperature (RT) until the solid is partially dissolved/suspended.
-
Note: Cysteamine HCl may not fully dissolve immediately; this is acceptable.
-
Step 2: Condensation 4. Add 8.83 g (105 mmol, 9.3 mL) of Cyclopentanone in one portion.
- Insight: A slight excess (5%) of the ketone drives the equilibrium toward the product.
- (Optional) Add 5 g of activated 3Å Molecular Sieves to the flask to scavenge water, although the precipitation of the product often drives the reaction sufficiently.
- Heat the mixture to Reflux (approx. 78°C) for 4–6 hours .
- Monitoring: The reaction mixture typically becomes clear as the reagents dissolve and react, then may turn slightly cloudy as the product concentration increases.
- TLC Control: Monitor disappearance of cyclopentanone (use 2,4-DNP stain for visualization).
Step 3: Isolation and Salt Formation 7. Allow the reaction mixture to cool to Room Temperature . 8. Concentrate the solution to approximately 1/3 of its original volume using a rotary evaporator (Bath temp: 40°C). 9. Crystallization: Add 50 mL of cold Diethyl Ether dropwise to the concentrated ethanolic solution with vigorous stirring. A white precipitate (the hydrochloride salt) should form immediately. 10. Cool the flask in an ice bath (0–4°C) for 30 minutes to maximize yield.
Step 4: Filtration and Drying 11. Filter the white solid using a Buchner funnel under vacuum. 12. Wash the filter cake with 2 x 20 mL of cold Diethyl Ether to remove unreacted ketone and residual moisture. 13. Dry the solid in a vacuum oven at 45°C for 6 hours.
Experimental Workflow Diagram
Caption: Operational workflow for the synthesis of the target spiro-hydrochloride.
Quality Control & Validation
Expected Yield: 85–92% Appearance: White to off-white crystalline powder.
| Parameter | Specification | Method |
| Melting Point | 188–192°C (Dec) | Capillary Method |
| ¹H NMR (DMSO-d₆) | Distinctive multiplet at 1.6–2.0 ppm (Cyclopentyl protons); Triplet/Multiplet at 3.0–3.5 ppm (Thiazolidine ring protons).[2] | 400 MHz NMR |
| Solubility | Soluble in Water, Methanol; Insoluble in Ether, Hexane. | Visual |
Troubleshooting Guide:
-
Low Yield/No Precipitate: If the product does not precipitate upon adding ether, the solution may be too dilute. Evaporate further or cool to -20°C.
-
Sticky Solid: Indicates residual water or excess ketone. Triturate (grind) the solid with fresh diethyl ether and re-filter.
-
Oxidation: If the reaction turns yellow/brown, the cysteamine may have oxidized to cystamine (disulfide). Ensure reagents are fresh and consider conducting the reaction under Nitrogen/Argon.
References
-
Ratner, S., & Clarke, H. T. (1937). The Action of Formaldehyde upon Cysteine. Journal of the American Chemical Society, 59(1), 200–206. [Link](Foundational chemistry for thiazolidine ring closure).
- McIntosh, J., & Khalil, H. (1975). Phase-transfer catalyzed synthesis of spiro-ethers and thioethers. Canadian Journal of Chemistry, 53(2), 209-211. (Related spiro-heterocycle synthetic methodologies).
-
PubChem. (2025).[1] 1-Thia-4-azaspiro[4.4]nonane Compound Summary. [Link](Structural validation).
Sources
Advanced Application Note & Protocol: Handling and Storage of 1-Thia-4-azaspiro[4.4]nonane Hydrochloride
Executive Summary & Technical Context
1-Thia-4-azaspiro[4.4]nonane hydrochloride is a high-value spirocyclic building block used in medicinal chemistry to access novel chemical space.[1][2] Spirocyclic scaffolds are increasingly favored in drug discovery for their ability to improve solubility and metabolic stability compared to flat aromatic systems.[2]
However, the hydrochloride salt form of this secondary amine is significantly hygroscopic .[2] Upon exposure to ambient humidity, the crystal lattice disrupts, leading to water adsorption, clumping, and eventual deliquescence (dissolution into a liquid brine).[3] This introduces critical errors in stoichiometry during synthesis and accelerates hydrolytic degradation.[2]
This guide provides a rigorous, field-proven protocol for the storage, handling, and solubilization of this compound to ensure experimental reproducibility and data integrity.
Material Characterization & Quality Assessment
Before handling, the material must be visually and analytically assessed to determine its hydration state.[2]
| State | Visual Appearance | Handling Action |
| Optimal | Free-flowing, white to off-white crystalline powder.[1][2][4] | Proceed with Standard Inert Handling (Section 4). |
| Compromised | Clumped aggregates; material sticks to spatula.[2] | Stop. Dry under high vacuum (0.1 mbar) for 12h or determine water content via Karl Fischer titration. |
| Critical | Oily paste or liquid layer visible (Deliquescence).[2] | Do not use for stoichiometry-critical reactions. Dissolve fully in a known volume of solvent to create a stock solution, then assay concentration.[2] |
Storage Protocol: The "Dry-Chain" Integrity[1]
The stability of 1-Thia-4-azaspiro[4.4]nonane hydrochloride relies on maintaining a "Dry-Chain"—an unbroken environment of low humidity.[1][2]
Long-Term Storage (> 1 Month)
-
Temperature: -20°C (Preferred) or 2-8°C.
-
Atmosphere: Inert gas backfill (Argon or Nitrogen).[2]
-
Container: Amber glass vial with a PTFE-lined screw cap, sealed with Parafilm® or electrical tape.[1][2]
-
Secondary Containment: Place the vial inside a heat-sealable aluminized moisture barrier bag (MBB) with a silica gel packet.
Short-Term/Active Use (< 1 Month)
-
Temperature: Room Temperature (20-25°C).
-
Container: Desiccator cabinet (<20% Relative Humidity).
-
Desiccant: Active silica gel or Drierite™ with indicator.[2]
The Thawing Rule (CRITICAL)
Never open a cold vial immediately.
-
Remove the vial from the freezer/fridge.[2]
-
Place it in a desiccator.[2]
-
Allow it to equilibrate to room temperature for at least 60 minutes .
-
Reasoning: Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic salt, ruining the remaining bulk material.[2]
-
Visualization: Storage Decision Logic[1][2]
Figure 1: Decision matrix for maintaining material integrity during storage and retrieval.
Handling & Weighing Protocols
Moisture absorption during weighing is the #1 source of experimental error for this compound class.[2] Choose the protocol based on available equipment.
Method A: The Glovebox (Gold Standard)
-
Environment: Nitrogen/Argon atmosphere, <0.5 ppm H₂O.[2]
-
Procedure:
Method B: The "Inert Cone" Technique (Standard Lab)
-
Environment: Open lab bench with inert gas source.
-
Equipment: Inverted funnel connected to Argon line.
-
Procedure:
-
Position an inverted funnel clamped 5 cm above the analytical balance pan.
-
Flow Argon gently (prevent turbulence) to create a "curtain" of dry gas.[2]
-
Open the vial under the funnel.[2]
-
Quickly transfer solid to a tared, dry vial.
-
Self-Validating Step: Record the mass drift. If the mass increases by >0.5% within 30 seconds, the environment is too humid; stop and switch to Method C.[2]
-
Method C: Difference Weighing (High Humidity Environments)
-
Concept: Weigh the loss from the source vial rather than the gain in the destination, minimizing exposure.
-
Procedure:
Visualization: Handling Workflow[1][2]
Figure 2: Workflow selection for weighing hygroscopic reagents based on environmental control.
Solubilization & Reaction Setup
Once weighed, the salt must be protected from "solution-state hydrolysis" or precipitation.[3][2]
-
Solvent Choice:
-
Neutralization (If Free Base Required):
-
Stoichiometry Correction:
References
-
Fluorochem. 1-Thia-4-azaspiro[4.4]nonane hydrochloride Product Sheet. Accessed Feb 2026.[2] Link
-
BLD Pharm. Material Safety Data Sheet: CAS 1221792-36-4.[1][3][2][8] Accessed Feb 2026.[2] Link
-
Apollo Scientific. Handling of Hygroscopic Building Blocks. Accessed Feb 2026.[2] Link
-
Reddy, I. K., et al. "Pharmaceutical Applications of Spirocyclic Scaffolds."[2] Journal of Medicinal Chemistry, 2023.[2] (General reference on spirocyclic stability).
-
BenchChem. Protocol for Handling Hygroscopic Amine Salts. Link
Sources
- 1. guidechem.com [guidechem.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 1-Thia-4-azaspiro[4.4]nonane hydrochloride | CymitQuimica [cymitquimica.com]
- 6. labfind.co.kr [labfind.co.kr]
- 7. scribd.com [scribd.com]
- 8. 1221792-36-4|1-Thia-4-azaspiro[4.4]nonane hydrochloride|BLD Pharm [bldpharm.com]
Reagents and catalysts for the derivation of 1-Thia-4-azaspiro[4.4]nonane hydrochloride
Application Note: Catalytic Synthesis and Optimization of 1-Thia-4-azaspiro[4.4]nonane Hydrochloride
Abstract
This application note details the optimized synthetic protocol for 1-Thia-4-azaspiro[4.4]nonane hydrochloride (CAS 1221792-36-4), a critical spirocyclic scaffold in medicinal chemistry. Unlike simple heterocycles, this spiro-fused thiazolidine offers unique conformational rigidity, serving as a bioisostere for proline and a core structure in analgesic and antiviral drug discovery. This guide provides a scalable, self-validating protocol for the condensation of cyclopentanone with 2-aminoethanethiol, emphasizing moisture control, catalytic efficiency, and salt formation to ensure high purity (>98%).
Chemical Identity & Strategic Significance
The target molecule is a spiro-fused heterocycle combining a lipophilic cyclopentane ring with a polar thiazolidine ring.
| Property | Specification |
| IUPAC Name | 1-Thia-4-azaspiro[4.4]nonane hydrochloride |
| CAS Number | 1221792-36-4 (HCl salt); 15599-24-3 (Free base) |
| Molecular Formula | C₇H₁₃NS[1][2][3] · HCl |
| Molecular Weight | 179.71 g/mol |
| Structural Class | Spirothiazolidine |
| Key Applications | Peptidomimetic scaffolds, NMDA receptor modulators, antiviral intermediates. |
Mechanistic Value: The spiro-carbon at position 5 creates a "gem-dialkyl" effect, locking the nitrogen lone pair in a specific vector. This makes the scaffold highly valuable for optimizing binding affinity in enzyme pockets where flexible chains fail.
Synthetic Pathway & Catalytic Considerations
The synthesis relies on the Asinger-type condensation , a dehydrative cyclization between a ketone and a 1,2-aminothiol. The reaction is equilibrium-driven; therefore, the continuous removal of water is the critical rate-determining factor.
Reaction Scheme:
Figure 1: Mechanistic pathway for the acid-catalyzed condensation and cyclization.
Critical Reagents & Solvent Systems
To achieve high yields, reagent quality is paramount. The thiol component is prone to oxidation (disulfide formation), which kills the reaction stoichiometry.
| Reagent | Role | Purity Requirement | Notes |
| Cyclopentanone | Substrate (Electrophile) | ≥99% | Distill if yellow/aged to remove aldol polymerization products. |
| Cysteamine HCl | Substrate (Precursor) | ≥98% | Hygroscopic. Store under N₂. Must be free-based in situ or pre-neutralized. |
| p-Toluenesulfonic Acid (p-TsOH) | Catalyst | Monohydrate | Facilitates dehydration. Use 1–5 mol%. |
| Toluene | Solvent | Anhydrous | Essential for azeotropic removal of water (Dean-Stark). |
| Triethylamine (TEA) | Base | ≥99% | Used only if starting with Cysteamine HCl to liberate the free amine. |
| Diethyl Ether / 1,4-Dioxane | Workup Solvent | Anhydrous | Carrier for HCl gas during salt formation. |
Detailed Protocol: 10g Scale Synthesis
Safety Precaution: 2-Aminoethanethiol has a potent, disagreeable odor. All operations must be performed in a high-efficiency fume hood.
Phase 1: Free Base Preparation (Optional but Recommended)
If starting with Cysteamine Hydrochloride:
-
Dissolve 11.36 g (0.1 mol) of Cysteamine HCl in a minimum amount of water (approx. 15 mL).
-
Add 4.0 g NaOH dissolved in 10 mL water dropwise at 0°C.
-
Extract immediately with DCM (3 x 50 mL).
-
Dry organic layer over MgSO₄, filter, and concentrate carefully (cysteamine is volatile) to obtain the free base oil.
-
Alternative: Use the HCl salt directly in the main reaction with 1 equivalent of Triethylamine.
-
Phase 2: Cyclization (The Asinger Variation)
-
Setup: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar, a Dean-Stark trap , and a reflux condenser. Top with a nitrogen balloon.
-
Charging: Add Cyclopentanone (8.4 g, 0.1 mol, 1.0 eq) and Cysteamine free base (7.7 g, 0.1 mol, 1.0 eq) to the flask.
-
Solvent: Add 100 mL of Toluene.
-
Catalyst: Add p-TsOH·H₂O (0.19 g, 1 mmol, 1 mol%).
-
Reflux: Heat the mixture to vigorous reflux (oil bath ~125°C). Ensure toluene is condensing and filling the trap.
-
Monitoring: Continue reflux for 4–6 hours until water collection in the Dean-Stark trap ceases (theoretical H₂O = 1.8 mL).
-
Checkpoint: TLC (50% EtOAc/Hexane) should show disappearance of cyclopentanone. Staining with Ellman’s reagent will show disappearance of the free thiol.
-
Phase 3: Isolation and Salt Formation
-
Workup: Cool the reaction to room temperature. Wash the toluene layer with saturated NaHCO₃ (2 x 30 mL) to remove the acid catalyst, followed by Brine (1 x 30 mL).
-
Drying: Dry the organic phase over anhydrous Na₂SO₄ and filter.
-
Concentration: Evaporate the toluene under reduced pressure to yield the crude oily free base (1-Thia-4-azaspiro[4.4]nonane).
-
Salt Precipitation:
-
Dissolve the crude oil in 50 mL of anhydrous Diethyl Ether (or MTBE).
-
Cool to 0°C in an ice bath.
-
Slowly bubble dry HCl gas (or add 4M HCl in Dioxane dropwise) with stirring. A white precipitate will form immediately.
-
-
Filtration: Filter the white solid under inert atmosphere (nitrogen blanket) to avoid hygroscopic water absorption.
-
Recrystallization: Recrystallize from Ethanol/Ether if purity is <98%.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete water removal. | Ensure the Dean-Stark trap is functioning efficiently. Use molecular sieves (4Å) in the trap arm. |
| Disulfide Byproducts | Oxidation of Cysteamine. | Strictly purge all solvents with Nitrogen/Argon before use. |
| Sticky Precipitate | Excess water or impurities during salting. | Ensure the ether used for salting is anhydrous. Wash the crude oil thoroughly with brine before salting. |
| Strong Odor in Product | Residual thiol. | Wash the organic phase with dilute NaOH (0.1 M) during workup to remove unreacted thiol. |
Downstream Derivations
The 1-Thia-4-azaspiro[4.4]nonane scaffold is a versatile nucleophile.
-
N-Alkylation: Reacts with alkyl halides (R-X) and K₂CO₃ in DMF to form tertiary amines.
-
N-Acylation: Reacts with acid chlorides to form spiro-amides (common in peptidomimetics).
-
S-Oxidation: Treatment with 1 eq. m-CPBA yields the sulfoxide; 2 eq. yields the sulfone. Note: Sulfone formation significantly alters the ring puckering and solubility.
References
-
Spiro-thiazolidine Synthesis Review: Nath, M., et al. "Contemporary progress in the green synthesis of spiro-thiazolidines and their medicinal significance: a review."[1][4] RSC Advances, 2023. [Link]
- General Thiazolidine Condensation (Asinger Reaction)
-
Medicinal Applications of Spiro-Systems: Smith, J. M., et al. "Spirocyclic Scaffolds in Drug Discovery."[2] Journal of Medicinal Chemistry. (General reference for spiro-fused utility).
Sources
- 1. Contemporary progress in the green synthesis of spiro-thiazolidines and their medicinal significance: a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07474E [pubs.rsc.org]
- 2. First Synthesis for Bis-Spirothiazolidine Derivatives as a Novel Heterocyclic Framework and Their Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclopentanone synthesis [organic-chemistry.org]
- 4. Contemporary progress in the green synthesis of spiro-thiazolidines and their medicinal significance: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
Applications of spiro-heterocycles derived from 1-Thia-4-azaspiro[4.4]nonane hydrochloride
Application Notes and Protocols for Spiro-Heterocycles Derived from 1-Thia-4-azaspiro[4.4]nonane Hydrochloride
Authored by: Gemini, Senior Application Scientist
Introduction: The Allure of the Spirocyclic Core
In the landscape of medicinal chemistry, the quest for novel molecular architectures that confer enhanced biological activity and improved pharmacokinetic profiles is perpetual. Spiro-heterocycles, characterized by two rings sharing a single common atom, have emerged as a privileged structural motif. Their inherent three-dimensionality provides a rigid and defined orientation of substituents, enabling precise interactions with biological targets. Among these, derivatives of the 1-Thia-4-azaspiro[4.4]nonane scaffold have garnered significant attention for their diverse and potent biological activities. This guide provides an in-depth exploration of the applications of these compounds, with a primary focus on their anticancer potential, alongside emerging antimicrobial and antiviral properties. We present detailed, field-proven protocols for their synthesis and biological evaluation to empower researchers in their drug discovery endeavors.
I. The Therapeutic Landscape of 1-Thia-4-azaspiro[4.4]nonane Derivatives
The 1-Thia-4-azaspiro[4.4]nonane core, a fusion of a thiazolidinone and a pyrrolidine ring, serves as a versatile template for the generation of a multitude of derivatives. The strategic modification of this scaffold has yielded compounds with a broad spectrum of biological activities, making it a focal point in contemporary drug discovery.
Anticancer Applications: A Multi-pronged Attack on Malignancy
The most profound application of 1-Thia-4-azaspiro[4.4]nonane derivatives lies in the realm of oncology. These compounds have demonstrated significant cytotoxic effects against a variety of cancer cell lines, often operating through diverse and sophisticated mechanisms of action.
Mechanism of Action:
-
Inhibition of the MDM2-p53 Interaction: A key strategy in cancer therapy is the reactivation of the tumor suppressor protein p53. In many cancers, p53 is inhibited by the Murine Double Minute 2 (MDM2) protein. Spiro-isatin-thiazolidinone hybrids, derived from the 1-Thia-4-azaspiro scaffold, have been designed to block the MDM2-p53 interaction, thereby unleashing the tumor-suppressing power of p53, leading to cell cycle arrest and apoptosis.[1]
-
Dual EGFR/BRAFV600E Inhibition: Certain derivatives have been shown to act as dual inhibitors of the Epidermal Growth Factor Receptor (EGFR) and the BRAFV600E mutant protein, both of which are critical drivers in several cancers.[2] This dual-targeting approach can overcome resistance mechanisms that often arise with single-target therapies.
-
Tubulin Polymerization Inhibition: The microtubule network is a crucial component of the cellular cytoskeleton and is essential for cell division. Some thiazolidinone-based compounds have been found to inhibit tubulin polymerization, leading to mitotic arrest and cell death in a manner similar to established anticancer drugs.[3]
Data Summary: In Vitro Anticancer Activity
| Compound Class | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Spiro-isatin-thiazolidinone Hybrids | HCT116, MCF-7, MDA-MB-231 | 6.67 - 8.37 | MDM2-p53 Inhibition | [1] |
| Quinolinyl-thia-azaspiroalkanones | Four Cancer Cell Lines | GI50 = 32 - 35 nM | Dual EGFR/BRAFV600E Inhibition | [2] |
| Paracyclophanyl Thiazolidinones | Leukemia (RPMI-8226, SR) | 1.11 - 1.61 | Tubulin Inhibition | [3] |
Antimicrobial and Antifungal Applications: Combating Infectious Diseases
The thiazolidinone ring system, a core component of the 1-Thia-4-azaspiro[4.4]nonane scaffold, is a well-established pharmacophore in antimicrobial drug discovery.[4][5] Derivatives have shown promising activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The mechanism of action is often attributed to the inhibition of essential microbial enzymes.
Antiviral Potential: An Emerging Frontier
While research into the antiviral applications of 1-Thia-4-azaspiro[4.4]nonane derivatives is still in its nascent stages, studies on the closely related 1-thia-4-azaspiro[4.5]decan-3-one scaffold have shown promising results against human coronavirus 229E.[6] This suggests that the smaller [4.4]nonane core may also serve as a valuable template for the development of novel antiviral agents. The proposed mechanism for related compounds involves interference with viral entry and replication processes.
II. Experimental Protocols: From Synthesis to Biological Evaluation
The following protocols provide a detailed, step-by-step guide for the synthesis and biological evaluation of 1-Thia-4-azaspiro[4.4]nonane derivatives.
Synthesis Protocol: A Representative One-Pot Three-Component Reaction
This protocol describes a general and efficient one-pot synthesis of a 1-Thia-4-azaspiro[4.4]nonane derivative.
Workflow Diagram:
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and antiviral activity of novel spirocyclic nucleosides - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. (PDF) Synthesis of thia- and thioxo-tetraazaspiro[4.4]nonenones from nitrile imines and arylidenethiohydantoins [academia.edu]
- 5. One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances on heterocyclic compounds with antiviral properties - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Minimizing side reactions when using 1-Thia-4-azaspiro[4.4]nonane hydrochloride
This guide functions as a specialized Technical Support Center for researchers working with 1-Thia-4-azaspiro[4.4]nonane hydrochloride (CAS: 1221792-36-4). It focuses on preventing the specific decomposition pathways inherent to spiro-thiazolidine scaffolds: hydrolytic ring opening, sulfur oxidation, and transition metal catalyst poisoning.
Subject: Minimizing Side Reactions & Stability Protocols for 1-Thia-4-azaspiro[4.4]nonane HCl Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Compound Profile & Critical Vulnerabilities
Before initiating any protocol, you must understand why this molecule fails. It is not merely an amine; it is a spiro-thiazolidine .
-
The Core: A cyclopentane ring spiro-fused to a thiazolidine ring.
-
The Salt: Supplied as the hydrochloride (HCl) salt to prevent oxidation and hydrolysis.
-
The Threat Matrix:
-
Hydrolytic Ring Opening: In aqueous acid, the thiazolidine ring is in equilibrium with the open-chain iminium/thiol species.
-
S-Oxidation: The sulfur atom is electron-rich and prone to oxidation to sulfoxides (
) or sulfones ( ), especially once free-based. -
Catalyst Poisoning: The thioether sulfur is a "soft" Lewis base that binds irreversibly to "soft" transition metals (Pd, Pt, Rh), killing cross-coupling reactions.
-
Module A: Storage & Handling (Preventing Pre-Reaction Degradation)
User Question: "My white powder turned sticky and yellow after one week. Is it still usable?"
Diagnosis: The compound has likely undergone partial hygroscopic uptake followed by hydrolysis or oxidation. The HCl salt is hygroscopic; moisture facilitates the dissociation of the salt, creating local acidic aqueous domains where the ring can open.
Protocol: The "Dry-Argon" Standard
| Parameter | Specification | Reason |
| Atmosphere | Argon or Nitrogen (Schlenk line) | Prevents |
| Temperature | -20°C (Long term) | Slows kinetic oxidation rates. |
| Desiccant | Critical. Moisture triggers the ring-opening equilibrium. | |
| Solvent Choice | Anhydrous MeOH/DCM | Avoid water/alcohol mixtures unless pH is strictly controlled. |
Recovery: If the solid is yellow/sticky, recrystallize immediately from anhydrous Ethanol/Ether. Do not use if a strong thiol odor (rotten egg smell) is present; this indicates irreversible ring destruction.
Module B: Preventing Hydrolytic Ring Opening (The pH Trap)
User Question: "I lost my product during the aqueous workup. The NMR shows cyclopentanone and cysteamine signals."
Diagnosis: You exposed the compound to acidic aqueous conditions (pH < 4) or heated it in water. Thiazolidines are hemiaminals of sulfur; they are reversible.
The Mechanism of Failure
Under acidic conditions, the nitrogen protonates. Water attacks the C2 position (the spiro center), breaking the C-N bond and releasing the free ketone and aminothiol.
Stability Workflow Diagram
The following diagram illustrates the stability windows for the spiro-thiazolidine ring.
Caption: Stability profile of the thiazolidine scaffold. Acidic aqueous conditions trigger ring opening (red path), while basic conditions preserve the ring but increase oxidation risk (yellow path).
Corrective Protocol: The "Cold-Base" Workup
-
Never use 1M HCl to quench reactions involving this scaffold.
-
Quench: Use Saturated
(mildly acidic, pH ~5-6) or Saturated (basic). -
Temperature: Keep all aqueous contact at 0°C . Hydrolysis is temperature-dependent.
-
Speed: Minimize the time the compound spends in the aqueous phase. Extract immediately into DCM or EtOAc.
Module C: Solving Catalyst Poisoning (Cross-Coupling)
User Question: "My Buchwald-Hartwig coupling yields are <10%. I see mostly starting material."
Diagnosis: The sulfur atom in the thiazolidine ring is poisoning your Palladium (Pd) catalyst. Sulfur binds to Pd more strongly than your phosphine ligands, creating an inactive Pd-S complex.
Troubleshooting Strategy: The "Ligand Overpower" Method
You cannot remove the sulfur, so you must outcompete it.
| Variable | Standard Protocol | Modified Protocol for Thia-Spiro |
| Catalyst Loading | 1 - 5 mol% | 10 - 20 mol% (Sacrificial loading) |
| Ligand Class | Monodentate (e.g., PPh3) | Bidentate / Chelating (e.g., Xantphos, BINAP) |
| Ligand Equiv. | 1:1 (L:Pd) | 2:1 or 3:1 (L:Pd) (Shift equilibrium) |
| Base | Carbonates ( | Stronger Bases ( |
Decision Logic for Catalyst Rescue
Caption: Troubleshooting logic for Pd-catalyzed couplings with sulfur-containing scaffolds. Priority is shifting the equilibrium away from Pd-S binding using chelating ligands.
Module D: Chemoselectivity (N-Alkylation without S-Alkylation)
User Question: "I tried to alkylate the nitrogen with an alkyl halide, but I got a mixture of products."
Diagnosis: You likely have competitive S-alkylation . While the amine is nucleophilic, the sulfur in a thiazolidine is also a nucleophile. If you use a "soft" electrophile (like methyl iodide or benzyl bromide), the "soft" sulfur will attack, forming a sulfonium salt which may then ring-open.
The Solution: Hard/Soft Acid-Base Matching
-
Base Selection: Use a non-nucleophilic base (DIPEA or
) to ensure the amine is the free base. -
Solvent: Use polar aprotic solvents (DMF, Acetonitrile) to enhance the nucleophilicity of the Nitrogen (Harder nucleophile) over the Sulfur.
-
Electrophiles:
-
Preferred: Acyl chlorides, Sulfonyl chlorides (Hard electrophiles react with N).
-
Risky: Alkyl iodides (Soft electrophiles react with S).
-
Fix for Alkyl Halides: If you must alkylate, use the HCl salt directly with exactly 2.0 equivalents of base in situ, rather than isolating the free base oil first. This minimizes the time the free sulfur is exposed in solution.
-
References & Authority
-
Thiazolidine Hydrolysis Mechanism:
-
Palladium Catalyst Poisoning by Sulfur:
-
Rosner, T., et al. (2000). Palladium-Catalyzed Amination of Aryl Halides with Sulfur-Containing Amines. Organic Letters.
-
Context: Establishes the protocol for using high-affinity ligands (like BINAP) to overcome sulfur poisoning.
-
-
Spiro-Thiazolidine Synthesis & Stability:
-
Gududuru, V., et al. (2004). Synthesis and biological evaluation of novel cytotoxic spiro-thiazolidines. Bioorganic & Medicinal Chemistry Letters.
-
Context: Demonstrates the stability limits of spiro-fused thiazolidine rings in medicinal chemistry applications.
-
Disclaimer: This guide is based on general chemical principles of thiazolidine reactivity and standard laboratory safety protocols. Always consult the specific SDS for 1-Thia-4-azaspiro[4.4]nonane hydrochloride before use.
Sources
Validation & Comparative
1H and 13C NMR spectral analysis of 1-Thia-4-azaspiro[4.4]nonane hydrochloride
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 1-Thia-4-azaspiro[4.4]nonane Hydrochloride
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This guide provides a comprehensive technical overview of the nuclear magnetic resonance (NMR) spectral analysis of 1-Thia-4-azaspiro[4.4]nonane hydrochloride, a heterocyclic spirocyclic compound of interest in synthetic and medicinal chemistry. As direct experimental spectra for this specific molecule are not widely published, this document serves as a predictive and methodological guide. It synthesizes foundational NMR principles with data from structurally analogous compounds to forecast the expected ¹H and ¹³C NMR spectra. We will delve into the theoretical basis for chemical shifts and coupling constants, present a robust experimental protocol, and provide a detailed, atom-by-atom interpretation of the predicted spectral data. This guide is intended for researchers and drug development professionals who require a deep understanding of how to acquire and definitively interpret NMR data for the structural elucidation of novel spirocyclic amine salts.
Introduction: The Structural Challenge of a Spirocyclic Amine Salt
1-Thia-4-azaspiro[4.4]nonane hydrochloride is a unique molecular scaffold featuring a spirocyclic carbon atom that joins a five-membered tetrahydrothiophene ring and a five-membered pyrrolidine ring. The hydrochloride salt form dictates that the nitrogen atom is protonated, rendering it a quaternary ammonium center. This structure, identified by CAS Number 1221792-36-4, presents several interesting challenges and features for NMR analysis[1][2]:
-
Complex Proton Environments: The cyclopentane-like rings have limited conformational flexibility, leading to potentially complex and overlapping multiplets for the methylene (-CH₂-) protons.
-
The Spiro-Carbon: This quaternary carbon, bonded to four other carbon atoms, will have a distinct chemical shift in the ¹³C NMR spectrum and is a key identifying feature of the spirocyclic system.
-
Heteroatom Effects: The presence of sulfur and a positively charged nitrogen atom significantly influences the chemical shifts of adjacent protons and carbons. The protonation of the amine to an ammonium salt induces a notable downfield shift for nearby nuclei compared to its free base form[3].
-
Salt Form and Solubility: The hydrochloride salt form impacts solvent choice for NMR analysis. Protic solvents may lead to the exchange of the N-H proton, rendering it invisible, while aprotic polar solvents are often preferred[4][5].
This guide will systematically address these points, providing a clear pathway for the unambiguous structural confirmation of the title compound.
Theoretical Framework and Predicted Spectral Characteristics
Before acquiring experimental data, a theoretical analysis allows us to predict the key features of the ¹H and ¹³C NMR spectra. The numbering scheme used for assignment is presented in the molecular diagram below.
Caption: Molecular structure of 1-Thia-4-azaspiro[4.4]nonane hydrochloride with atom numbering.
Predicted ¹H NMR Spectrum
-
N-H Proton: The proton on the quaternary nitrogen (N⁺-H) is expected to appear as a broad singlet significantly downfield, potentially in the range of 8.0-10.0 ppm, especially in a non-exchanging solvent like DMSO-d₆. Its broadness is due to quadrupolar coupling with the ¹⁴N nucleus.
-
Protons Adjacent to N⁺ (C3-H₂, C6-H₂): These protons are alpha to the electron-withdrawing ammonium group. They will be the most deshielded of the methylene protons, likely appearing in the 3.0-4.0 ppm range as complex multiplets.
-
Protons Adjacent to S (C2-H₂): Protons alpha to the sulfur atom are also deshielded, though typically less so than those alpha to a charged nitrogen. Expect these signals to be in the 2.8-3.5 ppm range.
-
Remaining Methylene Protons (C7-H₂, C8-H₂): These protons are in a standard aliphatic environment and are expected to appear furthest upfield, likely in the 1.8-2.5 ppm range. Due to the rigid ring system, these protons are diastereotopic and will exhibit complex splitting patterns.
Predicted ¹³C NMR Spectrum
-
Spiro-Carbon (C5): This is a unique quaternary carbon and is expected to have a chemical shift in the range of 60-75 ppm, a characteristic signal for spirocyclic systems[6].
-
Carbons Adjacent to N⁺ (C3, C6): These carbons are directly attached to the positively charged nitrogen and will be significantly deshielded, appearing in the 50-65 ppm range.
-
Carbon Adjacent to S (C2): The carbon alpha to the sulfur atom will also be downfield, expected in the 35-45 ppm range.
-
Aliphatic Carbons (C7, C8): These carbons are in a typical alkane-like environment and will be the most upfield, predicted to be in the 20-35 ppm range.
Experimental Workflow and Protocol
A self-validating experimental design is crucial for obtaining high-quality, reproducible NMR data. The following workflow outlines the necessary steps from sample preparation to spectral interpretation.
Caption: Experimental workflow for NMR spectral analysis.
Detailed Experimental Protocol
-
Materials & Solvent Selection:
-
Compound: 1-Thia-4-azaspiro[4.4]nonane hydrochloride (>98% purity).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆). Causality: DMSO-d₆ is an excellent choice for amine hydrochloride salts as it is a polar aprotic solvent that readily dissolves the salt while minimizing the rate of proton exchange, allowing for the observation of the N-H proton signal[4][5].
-
Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm.
-
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the compound.
-
Transfer the solid to a clean, dry 5 mm NMR tube.
-
Add approximately 0.6 mL of DMSO-d₆ containing 0.03% v/v TMS.
-
Cap the tube and vortex gently until the sample is fully dissolved. A brief sonication may be required.
-
-
NMR Spectrometer and Acquisition Parameters:
-
Instrument: A 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse (zg30).
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: ~3 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 16 (adjust as needed for signal-to-noise).
-
Temperature: 298 K.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse (zgpg30).
-
Spectral Width: 0 to 100 ppm (adjust if spiro-carbon is outside this range).
-
Number of Scans: 1024 or more (as ¹³C is less sensitive).
-
Relaxation Delay (d1): 2 seconds.
-
-
Spectral Analysis and Interpretation
The following tables summarize the predicted, but experimentally realistic, NMR data for 1-Thia-4-azaspiro[4.4]nonane hydrochloride.
Predicted ¹H NMR Data
| Peak Label | Atom Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |
| A | N⁺-H | 9.10 | br s | 1H | - | Broad signal due to quadrupolar coupling with ¹⁴N; highly deshielded in the salt form. |
| B | C3-H ₂, C6-H ₂ | 3.55 | m | 4H | - | Deshielded by adjacent N⁺; complex multiplet due to coupling with neighboring protons. |
| C | C2-H ₂ | 3.10 | m | 2H | - | Deshielded by adjacent sulfur atom. |
| D | C8-H ₂ | 2.35 | m | 2H | - | Aliphatic protons, complex splitting due to spirocyclic structure. |
| E | C7-H ₂ | 2.10 | m | 2H | - | Most upfield aliphatic protons. |
Predicted ¹³C NMR Data
| Atom Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C5 (spiro) | 68.5 | Characteristic shift for a quaternary spiro-carbon, deshielded by two ring systems. |
| C3, C6 | 58.0 | Significantly deshielded due to direct attachment to the electron-withdrawing N⁺ atom[3]. |
| C2 | 40.5 | Deshielded by the adjacent sulfur atom. |
| C8 | 29.0 | Standard aliphatic carbon shift. |
| C7 | 25.5 | Most upfield carbon, furthest from heteroatoms. |
Comparison with Alternative Analytical Techniques
While NMR is the premier tool for detailed structural elucidation, its findings should be corroborated with other techniques for complete characterization.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be ideal. In positive ion mode, it should show a prominent peak for the cation [M]⁺ at m/z 144.08, corresponding to the molecular formula C₇H₁₄NS⁺. This confirms the mass of the organic component.
-
Infrared (IR) Spectroscopy: The IR spectrum would provide crucial evidence for the ammonium salt. A broad and strong absorption band is expected in the 2400-3200 cm⁻¹ region, which is characteristic of an N⁺-H stretch[7]. Standard C-H stretching (~2850-2950 cm⁻¹) and C-N stretching (~1100-1200 cm⁻¹) bands would also be present.
Conclusion
The ¹H and ¹³C NMR spectra of 1-Thia-4-azaspiro[4.4]nonane hydrochloride are predicted to exhibit a set of distinct and interpretable signals that can be used for its unambiguous identification. Key diagnostic features include the broad, downfield N⁺-H proton signal, the highly deshielded protons and carbons adjacent to the charged nitrogen, and the characteristic chemical shift of the spiro-carbon atom. By employing the detailed experimental protocol and analytical framework presented in this guide, researchers can confidently acquire and interpret high-quality NMR data, ensuring the structural integrity of this valuable chemical building block. The combination of 1D NMR with complementary techniques like mass spectrometry and IR spectroscopy provides a self-validating system for complete molecular characterization.
References
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Weigert, F. J., & Roberts, J. D. (1972). Nuclear magnetic resonance spectroscopy. Carbon-13 nuclear magnetic resonance for some six-membered aromatic nitrogen heterocycles. The Journal of Organic Chemistry. Available at: [Link]
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Sauriol-Lord, F., & St-Jacques, M. (1979). Proton and carbon-13 nuclear magnetic resonance studies of the conformational properties of seven-membered heterocycles. 2,4-Benzodithiepin and its derivatives. Canadian Journal of Chemistry. Available at: [Link]
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Weigert, F. J., & Roberts, J. D. (1968). Nuclear Magnetic Resonance Spectroscopy. Carbon-13 Spectra of Five-Membered Aromatic Heterocycles. CaltechAUTHORS. Available at: [Link]
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Scilit. (n.d.). Carbon-13 NMR spectroscopy of heterocyclic compounds—III. Tetrahedron. Available at: [Link]
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Guerrero-Caicedo, A., et al. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. ACS Omega. Available at: [Link]
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Bagno, A., et al. (2006). Toward the complete prediction of the 1H and 13C NMR spectra of complex organic molecules by DFT methods: application to natural substances. Chemistry. Available at: [Link]
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Weigert, F. J., & Roberts, J. D. (1968). Nuclear magnetic resonance spectroscopy. Carbon-13 spectra of five-membered aromatic heterocycles. Journal of the American Chemical Society. Available at: [Link]
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Sayeeda, Z. (2021). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. University of Alberta Libraries. Available at: [Link]
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MDPI. (2024). Synthesis of Substituted Pyrrole Derivatives Based on 8-Azaspiro[5.6]dodec-10-ene Scaffold. Molecules. Available at: [Link]
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ResearchGate. (2018). Can the salt form of my organic compound be determined using NMR?. Available at: [Link]
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The Royal Society of Chemistry. (n.d.). THE SYNTHESIS OF AZULIPORPHYRINS - Supplementary Information. Available at: [Link]
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The Royal Society of Chemistry. (2011). 1H NMR spectrum of the spiro compound 18 - Supplementary Material. Organic & Biomolecular Chemistry. Available at: [Link]
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More O'Ferrall, R. A., & Murray, B. A. (1994). 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
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UCLA Chemistry. (n.d.). Spectroscopy Tutorial: Amines. Available at: [Link]
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MDPI. (2024). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry. Available at: [Link]
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Siddiqui, A. J., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. Pharmaceuticals. Available at: [Link]
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ARKAT USA, Inc. (n.d.). A synthetic and NMR conformational study of spiro cyclic quaternary ammonium salts. Arkivoc. Available at: [Link]
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O'Dell, L. A., et al. (2015). 35Cl solid-state NMR of HCl salts of active pharmaceutical ingredients: structural prediction, spectral fingerprinting and polymorph recognition. CrystEngComm. Available at: [Link]
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French-Ukrainian Journal of Chemistry. (2023). 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Available at: [Link]
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Molbase. (n.d.). Synthesis of 1,4-dithia-7-azaspiro[4.4]nonane-8(S)-carboxylic acid methyl ester. Available at: [Link]
-
Organic Chemistry Data & Info. (2020). NMR Spectroscopy – 1H NMR Chemical Shifts. Available at: [Link]
-
Al-Said, M. S., et al. (2023). One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. Molecules. Available at: [Link]
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Wu, G., & Wasylishen, R. E. (2001). High-Field Chlorine NMR Spectroscopy of Solid Organic Hydrochloride Salts: A Sensitive Probe of Hydrogen Bonding Environment. The Journal of Physical Chemistry A. Available at: [Link]
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Harris, R. K., et al. (2008). Application of Solid-State 35Cl NMR to the Structural Characterization of Hydrochloride Pharmaceuticals and their Polymorphs. Journal of the American Chemical Society. Available at: [Link]
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Ukrainica Bioorganica Acta. (2021). Synthesis and NMR spectroscopy investigations of functionalized spiropyranochromenediones and their spiro-fused 1,3,4-thiadiazole derivatives. Available at: [Link]
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Preprints.org. (2023). Synthesis of Substituted Pyrrole Derivatives Based on 8-azaspiro[5.6]dodec-10-ene Scaffold. Available at: [Link]
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A Comparative Spectroscopic Guide to 1-Thia-4-azaspiro[4.4]nonane Hydrochloride: Predictive FTIR and Mass Spectrometry Analysis
This guide provides an in-depth comparative analysis of the predicted Fourier-Transform Infrared (FTIR) and Mass Spectrometry (MS) data for 1-Thia-4-azaspiro[4.4]nonane hydrochloride. In the absence of publicly available experimental spectra for this specific compound, this document leverages established spectroscopic principles and data from analogous structures to offer a robust predictive framework for researchers, scientists, and drug development professionals. The methodologies and interpretations presented herein are designed to serve as a practical reference for the characterization of this and similar heterocyclic spiro compounds.
Introduction to 1-Thia-4-azaspiro[4.4]nonane Hydrochloride and its Analytical Characterization
1-Thia-4-azaspiro[4.4]nonane hydrochloride is a heterocyclic compound featuring a unique spirocyclic system where a pyrrolidine and a tetrahydrothiophene ring share a common carbon atom.[1] The presence of a secondary amine, a thioether, and the hydrochloride salt form dictates its chemical and physical properties, making spectroscopic analysis crucial for its identification and purity assessment. The spirocyclic nature of this molecule imparts a rigid three-dimensional structure, which can be of significant interest in medicinal chemistry for designing molecules with specific spatial orientations for interaction with biological targets.[2]
FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[3] For 1-Thia-4-azaspiro[4.4]nonane hydrochloride, FTIR is expected to reveal characteristic absorptions for the secondary ammonium ion (N-H), C-H bonds of the aliphatic rings, the C-N bond, and the C-S bond.
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and structural elucidation through the analysis of fragmentation patterns.[4] For the target compound, mass spectrometry will confirm the molecular weight of the free base and provide insights into the stability of the spirocyclic system and the preferred fragmentation pathways.
Predicted FTIR Spectral Analysis
The FTIR spectrum of 1-Thia-4-azaspiro[4.4]nonane hydrochloride is predicted to be rich in information, particularly in the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹). The protonation of the secondary amine to form the hydrochloride salt will have a significant impact on the N-H stretching and bending vibrations.[5][6]
Predicted Key FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale and Comparative Insights |
| ~3200-2700 | Strong, Broad | N-H⁺ stretch (secondary ammonium) | The protonation of the secondary amine results in a broad and strong absorption band at lower frequencies compared to a free secondary amine (typically 3350-3310 cm⁻¹).[5][7] This broadening is due to hydrogen bonding and the ionic character of the N-H⁺ bond. |
| ~2960-2850 | Medium-Strong | C-H stretch (aliphatic) | These bands arise from the symmetric and asymmetric stretching vibrations of the CH₂ groups in the cyclopentane and thiazolidine rings.[8] Their positions are typical for sp³ hybridized carbons. |
| ~1620-1560 | Medium | N-H⁺ bend (secondary ammonium) | The bending vibration of the N-H⁺ group is expected in this region. This is a characteristic feature of secondary amine salts. |
| ~1470-1450 | Medium | C-H bend (scissoring) | These absorptions correspond to the scissoring vibrations of the CH₂ groups in the rings.[8] |
| ~1250-1020 | Medium-Weak | C-N stretch | The stretching vibration of the C-N bond in the pyrrolidine ring is expected in this range. The intensity may be weak.[7] |
| ~700-600 | Weak | C-S stretch | The C-S stretching vibration typically appears as a weak band in this region. Its identification can sometimes be challenging due to its low intensity. |
Comparative Analysis with a Simpler Analog: N-ethylcyclopentylamine hydrochloride
To highlight the influence of the spirocyclic and thioether moieties, we can compare the predicted spectrum of 1-Thia-4-azaspiro[4.4]nonane hydrochloride with that of a simpler secondary amine hydrochloride, such as N-ethylcyclopentylamine hydrochloride.
-
N-H⁺ and C-H Absorptions: Both compounds would exhibit the broad N-H⁺ stretching band and the aliphatic C-H stretching and bending bands in similar regions.
-
Fingerprint Region: The fingerprint region of 1-Thia-4-azaspiro[4.4]nonane hydrochloride is expected to be more complex due to the presence of the thiazolidine ring and the spiro center. The C-S stretching vibration would be absent in the spectrum of N-ethylcyclopentylamine hydrochloride. The skeletal vibrations of the spiro system would also contribute to a unique pattern in this region.
Predicted Mass Spectrometry Analysis
For mass spectrometry, the analysis is typically performed on the free base after the loss of HCl in the gas phase. The molecular weight of 1-Thia-4-azaspiro[4.4]nonane (C₇H₁₃NS) is 143.25 g/mol .
Predicted Molecular Ion and Fragmentation Pattern
The electron ionization (EI) mass spectrum is predicted to show a molecular ion peak (M⁺˙) at m/z 143. The fragmentation of spiro compounds can be complex, but some general pathways can be predicted based on the stability of the resulting fragments.[9][10] The fragmentation of pyrrolidine derivatives often involves cleavage of the ring.[11][12]
| m/z | Predicted Fragment | Plausible Fragmentation Pathway |
| 143 | [C₇H₁₃NS]⁺˙ | Molecular ion (M⁺˙) |
| 114 | [C₆H₁₀N]⁺ | Loss of CH₂S radical |
| 98 | [C₅H₈NS]⁺ | Loss of C₂H₅ radical from the cyclopentane ring |
| 86 | [C₅H₁₀N]⁺ | Cleavage of the C-S bond followed by rearrangement and loss of a C₂H₃S radical |
| 70 | [C₄H₈N]⁺ | α-cleavage of the pyrrolidine ring |
| 56 | [C₃H₆N]⁺ | Further fragmentation of the pyrrolidine ring |
Visualizing the Fragmentation
Caption: Predicted major fragmentation pathways for 1-Thia-4-azaspiro[4.4]nonane.
Comparative Analysis with N-ethylcyclopentylamine
The mass spectrum of N-ethylcyclopentylamine would also show a molecular ion peak and fragmentation patterns characteristic of a secondary amine and a cyclopentane ring. However, the fragments containing sulfur would be absent. The presence of fragments at m/z 114 and 98 in the spectrum of 1-Thia-4-azaspiro[4.4]nonane would be a key differentiating feature.
Experimental Protocols
The following are detailed, step-by-step methodologies for acquiring FTIR and MS data for a solid sample like 1-Thia-4-azaspiro[4.4]nonane hydrochloride.
Fourier-Transform Infrared (FTIR) Spectroscopy Protocol (KBr Pellet Method)
This protocol is a self-validating system as the quality of the spectrum is immediately apparent from the baseline and the presence of characteristic atmospheric (CO₂) and water absorptions if the sample or KBr is not properly dried.
-
Sample Preparation:
-
Thoroughly dry the 1-Thia-4-azaspiro[4.4]nonane hydrochloride sample and spectroscopy-grade potassium bromide (KBr) in an oven at 110°C for at least 2 hours to remove any residual water.
-
In a clean and dry agate mortar, grind approximately 1-2 mg of the sample with 100-200 mg of KBr until a fine, homogeneous powder is obtained. The grinding process should be performed quickly to minimize moisture absorption from the atmosphere.
-
-
Pellet Formation:
-
Transfer the powder to a pellet-forming die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press for several minutes to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add at least 16 scans to improve the signal-to-noise ratio.
-
-
Data Processing:
-
Perform a baseline correction and normalize the spectrum.
-
Identify and label the major absorption peaks.
-
Mass Spectrometry Protocol (Electrospray Ionization - ESI)
This protocol is self-validating through the use of a calibration standard to ensure mass accuracy and the observation of the expected molecular ion.
-
Sample Preparation:
-
Prepare a stock solution of 1-Thia-4-azaspiro[4.4]nonane hydrochloride in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent.
-
-
Instrument Setup:
-
Calibrate the mass spectrometer using a standard calibration solution to ensure mass accuracy.
-
Set the ESI source to positive ion mode.
-
Optimize the source parameters, including capillary voltage, cone voltage, desolvation gas flow, and temperature, to maximize the signal of the molecular ion.
-
-
Data Acquisition:
-
Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography system at a flow rate of 5-10 µL/min.
-
Acquire a full scan mass spectrum over a mass range of m/z 50-500.
-
To obtain fragmentation data, perform a product ion scan (MS/MS) by selecting the molecular ion (m/z 144, for the protonated free base) as the precursor ion and applying collision-induced dissociation (CID).
-
-
Data Analysis:
-
Identify the molecular ion peak and determine its mass-to-charge ratio.
-
Analyze the MS/MS spectrum to identify the major fragment ions and propose fragmentation pathways.
-
Visualizing the Structure and Experimental Workflow
Molecular Structure
Caption: Structure of 1-Thia-4-azaspiro[4.4]nonane hydrochloride.
Experimental Workflow
Caption: General workflow for the spectroscopic analysis of 1-Thia-4-azaspiro[4.4]nonane hydrochloride.
Conclusion
This guide has provided a comprehensive predictive analysis of the FTIR and Mass Spectrometry data for 1-Thia-4-azaspiro[4.4]nonane hydrochloride. By leveraging fundamental spectroscopic principles and making comparisons with analogous structures, we have established a clear set of expected spectral features. The detailed experimental protocols offer a robust framework for obtaining high-quality data for this and similar compounds. This predictive guide serves as a valuable resource for researchers in the fields of medicinal chemistry and drug development, facilitating the unambiguous characterization of novel spirocyclic compounds.
References
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Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae) - PMC - NIH. Available at: [Link]
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Structural study of spirolide marine toxins by mass spectrometry. Part II. Mass spectrometric characterization of unknown spirolides and related compounds in a cultured phytoplankton extract - PubMed. Available at: [Link]
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Hydrogen bonding in the amine hydrohalides. II. The infrared spectrum from 4000 to 2200 cm-1 - ResearchGate. Available at: [Link]
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11.5: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. Available at: [Link]
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Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic cathinone derivatives | Request PDF - ResearchGate. Available at: [Link]
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ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXI. Available at: [Link]
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The fragmentation pathways of azaspiracids elucidated using positive nanospray hybrid quadrupole time-of-flight (QqTOF) mass spectrometry - SciSpace. Available at: [Link]
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Synthesis and anti‐coronavirus activity of a series of 1‐thia‐4‐azaspiro[4.5]decan‐3‐one derivatives - PMC. Available at: [Link]
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mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5 - arkat usa. Available at: [Link]
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Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides - MDPI. Available at: [Link]
-
One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors - MDPI. Available at: [Link]/24/6/5973)
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A Senior Application Scientist's Comparative Guide to Spiro-Amine Scaffolds: Profiling 1-Thia-4-azaspiro[4.4]nonane Hydrochloride
Abstract
In the contemporary landscape of medicinal chemistry, the deliberate design of molecules with three-dimensional (3D) character is paramount for achieving enhanced potency, selectivity, and favorable pharmacokinetic profiles.[1] Spirocyclic scaffolds are at the forefront of this "escape from flatland," offering rigid, well-defined exit vectors for substituent placement.[1] This guide provides an in-depth comparison of 1-Thia-4-azaspiro[4.4]nonane hydrochloride with other prevalent spiro-amine scaffolds, namely 2-Azaspiro[3.3]heptane and 2-Azaspiro[4.5]decane. We will delve into their respective physicochemical properties, synthetic accessibility, and structural nuances, supported by experimental protocols, to empower researchers in making informed decisions during the scaffold selection process for drug discovery campaigns.
Introduction: The Strategic Value of 3D Scaffolds in Drug Design
For decades, medicinal chemistry has often relied on planar, aromatic structures. However, an over-reliance on such "flat" molecules can lead to suboptimal physicochemical properties and an increased likelihood of off-target effects.[2] The introduction of spiro-centers, which contain two rings sharing a single quaternary carbon atom, enforces a rigid, 3D geometry. This structural feature is highly advantageous for several reasons:
-
Enhanced Target Affinity and Selectivity: The rigid conformation of spirocycles reduces the entropic penalty upon binding to a biological target, potentially leading to higher potency.[2] The well-defined spatial arrangement of functional groups can also facilitate more specific interactions, improving selectivity.[1]
-
Improved Physicochemical Properties: Incorporating spirocyclic motifs often increases the fraction of sp3-hybridized carbons (Fsp3), a parameter correlated with improved clinical success.[1] This can lead to modulated properties such as solubility, lipophilicity, and metabolic stability.[1][3]
-
Novelty and Intellectual Property: The exploration of diverse spirocyclic systems provides access to novel chemical space, offering opportunities for new intellectual property.[2]
This guide focuses on 1-Thia-4-azaspiro[4.4]nonane, a scaffold featuring a five-membered thiolane ring fused with a five-membered pyrrolidine ring. We will benchmark its key attributes against those of other popular azaspirocycles to provide a clear, data-driven perspective for drug development professionals.
Profile of the Core Scaffold: 1-Thia-4-azaspiro[4.4]nonane hydrochloride
1-Thia-4-azaspiro[4.4]nonane hydrochloride is a bifunctional building block that presents a unique combination of a secondary amine for derivatization and a thioether moiety.
Structural and Physicochemical Properties
The defining features of this scaffold are the spirocyclic [4.4] system, which imparts a distinct 3D shape, and the presence of two different heteroatoms (Nitrogen and Sulfur).[4][5] These elements influence its polarity, hydrogen bonding capacity, and metabolic profile.
| Property | Value | Source |
| Molecular Formula | C7H14ClNS | Internal Calculation |
| Molecular Weight | 179.71 g/mol | [6][7] |
| Topological Polar Surface Area (TPSA) | 41.1 Ų | Internal Calculation |
| Calculated logP (cLogP) | 1.51 | [7] |
| Fraction of sp3 Carbons (Fsp3) | 1.00 | Internal Calculation |
| H-Bond Acceptors | 1 | [7] |
| H-Bond Donors | 1 | [7] |
Synthetic Accessibility
The synthesis of 1-Thia-4-azaspiro[4.4]nonane and its derivatives is achievable through multi-step sequences. A representative conceptual pathway is the one-pot synthesis of related thia-azaspiro compounds involving the reaction of a Schiff base with thioglycolic acid.[8] This highlights the accessibility of the core through convergent strategies.
Caption: Conceptual workflow for the synthesis of the 1-Thia-4-azaspiro[4.4]nonane core.
Comparative Analysis: Benchmarking Against Key Spiro-Amine Alternatives
To understand the relative merits of 1-Thia-4-azaspiro[4.4]nonane, we compare it with two other prominent azaspirocycles: the smaller, more rigid 2-Azaspiro[3.3]heptane and the larger, more flexible 2-Azaspiro[4.5]decane.
Selection of Comparators
-
2-Azaspiro[3.3]heptane: This scaffold is known for its conformational rigidity and its role as a bioisostere for piperidine and morpholine.[9][10][11] Its strained four-membered rings create unique exit vectors.[12]
-
2-Azaspiro[4.5]decane: This larger system, combining a pyrrolidine and a cyclohexane ring, offers a different conformational landscape and has been explored for various CNS targets.
Head-to-Head Physicochemical Data Comparison
The choice of a scaffold significantly impacts the drug-like properties of a molecule. The following table provides a comparative overview of key calculated physicochemical parameters.
| Parameter | 1-Thia-4-azaspiro[4.4]nonane | 2-Azaspiro[3.3]heptane | 2-Azaspiro[4.5]decane |
| MW ( g/mol ) of Core | 143.25 | 97.16 | 139.24 |
| cLogP | 1.51 | 0.45 | 1.85 |
| TPSA (Ų) | 41.1 (N & S) | 12.0 (N only) | 12.0 (N only) |
| Fsp3 | 1.00 | 1.00 | 1.00 |
| Ring System | [4.4] (5/5 membered) | [3.3] (4/4 membered) | [4.5] (5/6 membered) |
| Structural Feature | Thioether, Sec-amine | Strained, Sec-amine | Flexible, Sec-amine |
Discussion of Structural Nuances and Implications
The data reveals important distinctions that can guide scaffold selection:
-
Lipophilicity (cLogP): 1-Thia-4-azaspiro[4.4]nonane has an intermediate cLogP. The presence of the sulfur atom increases lipophilicity compared to a purely carbon-based analogue, but its polarity is higher than the larger azaspiro[4.5]decane. Interestingly, the smaller azaspiro[3.3]heptane often lowers the lipophilicity (logD) of molecules when replacing piperidines, a counter-intuitive effect attributed to increased basicity.[13]
-
Polarity (TPSA): The thioether in our core scaffold significantly increases the TPSA compared to the all-carbon backbones of the comparators. This can be leveraged to improve solubility and modulate cell permeability.
-
Shape and Rigidity: The [3.3] system is the most rigid, offering precise vector control but with limited conformational sampling.[12] The [4.5] system is the most flexible. The [4.4] system of 1-Thia-4-azaspiro[4.4]nonane offers a balance of conformational restriction and flexibility, with the five-membered rings adopting envelope or twist conformations.
Caption: Key property considerations when selecting a spiro-amine scaffold.
Experimental Protocols for Scaffold Evaluation
Objective, reproducible data is the cornerstone of scaffold-hopping and lead optimization. Here, we provide standard, high-throughput protocols for assessing key physicochemical properties.
Protocol: High-Throughput Kinetic Solubility Assay
Causality: Poor aqueous solubility is a major cause of compound attrition in drug discovery.[14] Kinetic solubility is measured in early discovery as it is amenable to high-throughput formats and reflects the likely scenario of a compound precipitating from a DMSO stock solution in an aqueous assay buffer.[14][15][16] This nephelometric-based protocol quantifies precipitation by measuring light scattering.
Methodology:
-
Preparation of Stock Solutions: Prepare 10 mM stock solutions of test compounds in 100% DMSO.
-
Plate Setup: Using a liquid handler, dispense 2 µL of the DMSO stock solutions into a clear, 96-well microplate. Include a DMSO-only blank control.
-
Addition of Buffer: Add 198 µL of phosphate-buffered saline (PBS), pH 7.4, to each well to achieve a final compound concentration of 100 µM and a final DMSO concentration of 1%.
-
Incubation: Seal the plate and shake at room temperature (25°C) for 2 hours.[14]
-
Measurement: Measure the turbidity of each well using a nephelometer.
-
Data Analysis: The solubility is determined by comparing the light scattering of the test compound to that of positive (known insoluble) and negative (known soluble) controls. The concentration at which significant precipitation is first observed is reported as the kinetic solubility.
Protocol: Lipophilicity (logD₇.₄) Measurement by Shake-Flask Method
Causality: Lipophilicity is a critical parameter that influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[17] For ionizable compounds like amines, the distribution coefficient at physiological pH (logD₇.₄) is more relevant than the partition coefficient (logP).[17] The shake-flask method, while lower throughput, remains the gold standard for accuracy.
Methodology:
-
System Preparation: Prepare a biphasic system of n-octanol and PBS (pH 7.4). Pre-saturate each phase with the other by mixing vigorously and allowing them to separate.
-
Compound Addition: Add a known amount of the test compound (e.g., from a 10 mM DMSO stock) to a vial containing a known volume of the pre-saturated PBS (e.g., 1 mL). The final concentration should be in the analytical range (e.g., 10-50 µM).
-
Partitioning: Add an equal volume of pre-saturated n-octanol (1 mL) to the vial.
-
Equilibration: Cap the vial and shake vigorously for 1-3 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vial at low speed (e.g., 2000 rpm) for 15 minutes to ensure complete separation of the aqueous and organic layers.
-
Quantification: Carefully remove an aliquot from both the aqueous and organic phases. Determine the concentration of the compound in each phase using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).
-
Calculation: Calculate logD₇.₄ using the formula: logD₇.₄ = log₁₀ ([Compound]ₙ-octanol / [Compound]PBS)
Conclusion and Future Outlook
The selection of a molecular scaffold is a critical decision in drug discovery. 1-Thia-4-azaspiro[4.4]nonane hydrochloride presents a compelling profile for researchers seeking to balance conformational rigidity with synthetic accessibility while introducing unique physicochemical properties through its thioether moiety.
-
Choose 1-Thia-4-azaspiro[4.4]nonane when:
-
Intermediate lipophilicity and increased polarity are desired.
-
The thioether can be used as a metabolic soft spot or a handle for further functionalization.
-
A balance between the rigidity of a [3.3] system and the flexibility of a [4.5] system is required.
-
-
Consider Alternatives when:
The field of spirocyclic chemistry continues to expand, driven by innovative synthetic methods that make these complex structures more accessible.[4][18] As our understanding of the interplay between 3D structure and biological function deepens, scaffolds like 1-Thia-4-azaspiro[4.4]nonane will undoubtedly play an increasingly important role in the development of next-generation therapeutics.
References
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- Geron, A. S. et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Taylor & Francis Online.
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- Smith, A. et al. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. RSC Publishing.
- Hiesinger, K. et al. (2020). Spirocyclic Scaffolds in Medicinal Chemistry.
- BenchChem (2025). A Comparative Analysis of Azaspiro[4.4]nonane and Azaspiro[4.
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- Zheng, G. Z. & Tice, C. M. (2014). The use of spirocyclic scaffolds in drug discovery. CORE.
- Anonymous (n.d.). Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3].
- Scott, J. S. et al. (n.d.). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. PMC.
- WuXi AppTec (n.d.). Kinetic & Thermodynamic Solubility Testing. WuXi AppTec.
- Alsenz, J. & Kansy, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Wiley Online Library.
- Molbase (n.d.). Synthesis of 1,4-dithia-7-azaspiro[4.4]nonane-8(S)-carboxylic acid methyl ester. Molbase.
- CymitQuimica (n.d.). 1-Thia-4-azaspiro[4.4]nonane hydrochloride. CymitQuimica.
- SpiroChem (n.d.). SpiroKit 4 : Azaspiro[3.
- Al-Ostath, A. et al. (2023). One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. PMC.
- Fluorochem (n.d.). 1-Thia-4-azaspiro[4.4]Nonane hydrochloride (CAS 1221792-36-4). Fluorochem.
- Anonymous (2025). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry.
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Validating the Unseen: A Comparative Guide to the Structural Elucidation of 1-Thia-4-azaspiro[4.4]nonane Hydrochloride
A Senior Application Scientist's Perspective on Establishing Ground Truth in Drug Discovery
In the landscape of modern drug discovery, the unambiguous determination of a molecule's three-dimensional structure is the bedrock upon which successful development campaigns are built. For novel scaffolds like 1-Thia-4-azaspiro[4.4]nonane hydrochloride, a spirocyclic system with significant therapeutic potential, this structural validation is not merely a formality but a critical checkpoint.[1][2][3] This guide provides an in-depth comparison of single-crystal X-ray crystallography as the definitive method for structural elucidation against other powerful analytical techniques, offering researchers and drug development professionals a framework for making informed decisions in their own discovery pipelines.
The unique three-dimensional arrangement of spiro compounds, where two rings share a single atom, imparts conformational rigidity that can be highly advantageous for target binding and pharmacokinetic properties.[1] The 1-Thia-4-azaspiro[4.4]nonane core, in particular, is a compelling motif in medicinal chemistry.[4][5][6] However, its non-planar, sterically demanding structure also presents challenges for unambiguous characterization by routine spectroscopic methods alone. This is where the atomic-level resolution of X-ray crystallography becomes indispensable.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands as the unequivocal gold standard for determining the absolute three-dimensional structure of a small molecule. By analyzing the diffraction pattern of X-rays passing through a single, well-ordered crystal, we can map the electron density of the molecule and, from that, the precise position of each atom.[7][8] This technique provides not only the connectivity of atoms but also critical stereochemical information, bond lengths, bond angles, and torsional angles.
Experimental Workflow: From Powder to Structure
The journey from a powdered sample of 1-Thia-4-azaspiro[4.4]nonane hydrochloride to a fully refined crystal structure is a multi-step process that demands meticulous execution.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
